molecular formula C23H22Cl2N2O3S B162735 ML162

ML162

Cat. No.: B162735
M. Wt: 477.4 g/mol
InChI Key: UNVKYJSNMVDZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML-162 is a GPX4 inhibitor that is selectively lethal to mutant RAS oncogene-expressing cell lines (IC50s = 25 and 578 nM for HRASG12V-expressing and wild-type BJ fibroblasts, respectively). It shares a similar structure but is more potent and selective than (1S,3R)-RSL3, a previously reported inhibitor of RAS oncogene-expressing cells.>Antitumor agent selective for tumor cells bearing oncogenic RAS>ML-162 is a small molecule that is selectively lethal to mutant RAS oncogene-expressing cell lines (IC50 = 25 nM in HRAS It shares a similar structure but is more potent and selective than (1S,3R)-RSL3, a previously reported inhibitor of RAS oncogene-expressing cells (IC50 = 100 nM in HRAS

Properties

IUPAC Name

2-(3-chloro-N-(2-chloroacetyl)-4-methoxyanilino)-N-(2-phenylethyl)-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O3S/c1-30-19-10-9-17(14-18(19)25)27(21(28)15-24)22(20-8-5-13-31-20)23(29)26-12-11-16-6-3-2-4-7-16/h2-10,13-14,22H,11-12,15H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVKYJSNMVDZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(C(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3)C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on ML162 as a Covalent Inhibitor of GPX4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available research data on ML162. A significant portion of recent evidence suggests that while this compound induces ferroptosis and has been widely studied as a GPX4 inhibitor, its direct enzymatic inhibition of GPX4 is contested. Emerging research points to Thioredoxin Reductase 1 (TXNRD1) as a more direct target. This guide will present data related to both potential targets to provide a comprehensive overview for the scientific community.

Introduction

This compound is a small molecule that has garnered significant attention in the field of cancer biology for its ability to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Initially identified as a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the ferroptosis pathway, this compound has been instrumental in elucidating the mechanisms of this cell death process. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and a critical discussion of its molecular targets.

Mechanism of Action

This compound was initially characterized as a covalent inhibitor of GPX4. The proposed mechanism involves the reactive chloroacetamide moiety of this compound forming a covalent bond with the active site selenocysteine (Sec46) of GPX4, thereby inactivating the enzyme.[1] Inactivation of GPX4 leads to an accumulation of lipid hydroperoxides, culminating in oxidative stress and ferroptotic cell death.

However, recent studies have challenged this model, presenting evidence that this compound does not directly inhibit the enzymatic activity of recombinant GPX4 in cell-free assays.[2] Instead, these studies suggest that this compound is a potent inhibitor of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[2] Inhibition of TXNRD1 can also lead to an increase in oxidative stress, which may indirectly affect the cellular environment in a way that promotes ferroptosis. This guide will present the data supporting both hypotheses to allow for a nuanced understanding of this compound's biological activity.

Quantitative Data

The following tables summarize the quantitative data for this compound from various studies, including its activity in cellular assays and against its potential molecular targets.

Table 1: In Vitro Cell Viability (IC50)

Cell LineCancer TypeRAS StatusThis compound IC50 (nM)Reference(s)
HRASG12V-expressing BJ fibroblastsFibrosarcomaMutant25[3][4]
Wild-type BJ fibroblastsFibroblastWild-type578[3][4]
A549Lung CancerKRAS Mutant~500[4]
H1975Lung CancerEGFR Mutant150[4]
A2058MelanomaBRAF MutantDose-dependent killing (1-16 µM)[5]
A375MelanomaBRAF MutantDose-dependent killing (1-16 µM)[5]
HN3Head and Neck Cancer-Sensitive[3]
HN3R (cisplatin-resistant)Head and Neck Cancer-Less Sensitive[3]
HN3-rslR (RSL3-resistant)Head and Neck Cancer-Less Sensitive[3]

Table 2: Enzyme Inhibition Data

Target EnzymeThis compound IC50 (µM)Assay ConditionsReference(s)
GPX4No direct inhibition reported in recent studiesRecombinant selenoprotein GPX4 assay[2]
TXNRD119.5Recombinant TXNRD1 assay[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cell Viability Assay

This protocol is a general guideline for determining the IC50 of this compound in cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is 0.01 nM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Lipid Peroxidation Assay (C11-BODIPY)

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation.

Materials:

  • Cells treated with this compound

  • C11-BODIPY 581/591 (Invitrogen)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound at the desired concentration and for the desired time.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in PBS containing 2 µM C11-BODIPY 581/591.

  • Incubate the cells for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS.

  • Resuspend the cells in PBS for analysis.

  • Analyze the cells by flow cytometry or fluorescence microscopy. The probe fluoresces green upon oxidation, and the ratio of green to red fluorescence is used to quantify lipid peroxidation.

GPX4 Enzyme Activity Assay

This protocol is based on a coupled enzyme assay that measures the consumption of NADPH.

Materials:

  • Recombinant human GPX4

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA)

  • Glutathione (GSH)

  • Glutathione reductase (GR)

  • NADPH

  • Substrate (e.g., phosphatidylcholine hydroperoxide - PCOOH)

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, GSH, GR, and NADPH.

  • Add recombinant GPX4 to the wells of the 96-well plate.

  • Add different concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for potential covalent binding.

  • Initiate the reaction by adding the substrate (PCOOH).

  • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is proportional to GPX4 activity.

TXNRD1 Enzyme Activity Assay

This protocol is a general guideline for measuring the inhibition of TXNRD1 activity by this compound.

Materials:

  • Recombinant human TXNRD1

  • This compound

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 2 mM EDTA)

  • NADPH

  • Insulin

  • Thioredoxin (Trx)

  • DTNB (Ellman's reagent)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer and NADPH.

  • Add recombinant TXNRD1 to the wells of the 96-well plate.

  • Add different concentrations of this compound to the wells and incubate for a defined period at room temperature.

  • Add Trx and insulin to the wells.

  • Initiate the reaction by adding DTNB.

  • Measure the increase in absorbance at 412 nm over time. The reduction of DTNB by reduced Trx (a product of TXNRD1 activity) results in a colored product.

Mass Spectrometry Analysis of Covalent Binding

This protocol outlines the general steps for confirming the covalent binding of this compound to GPX4.

Materials:

  • Recombinant human GPX4

  • This compound

  • Reaction buffer

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Incubate recombinant GPX4 with an excess of this compound in a reaction buffer for a specified time (e.g., 1-4 hours) at room temperature.

  • Remove excess, unbound this compound by methods such as dialysis or size-exclusion chromatography.

  • Analyze the protein sample by mass spectrometry to determine the mass of the protein.

  • A mass shift corresponding to the molecular weight of this compound minus the leaving group (HCl) indicates covalent adduction.

  • To identify the binding site, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS to pinpoint the modified residue(s).

Western Blot Analysis

This protocol is for detecting changes in protein expression of key ferroptosis markers.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-FTL, anti-FTH1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Signaling Pathway of Ferroptosis and GPX4

Ferroptosis_Pathway Glutamate Glutamate SystemXc System Xc- Glutamate->SystemXc Cystine Cystine Cysteine Cysteine Cystine->Cysteine SystemXc->Cystine GSH GSH Cysteine->GSH GPX4 GPX4 GSH->GPX4 Lipid_ROS Lipid ROS GPX4->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis This compound This compound This compound->GPX4 Covalent Inhibition (Disputed) TXNRD1 TXNRD1 This compound->TXNRD1 Direct Inhibition Oxidative_Stress Oxidative Stress TXNRD1->Oxidative_Stress Oxidative_Stress->Lipid_ROS ML162_Workflow start Start: this compound Synthesis and Characterization cell_viability Cell Viability Assays (e.g., CellTiter-Glo) start->cell_viability lipid_perox Lipid Peroxidation Assay (C11-BODIPY) start->lipid_perox enzyme_assay In Vitro Enzyme Assays (GPX4 and TXNRD1) start->enzyme_assay western_blot Western Blot Analysis of Ferroptosis Markers start->western_blot ic50 Determine IC50 values in various cell lines cell_viability->ic50 ferroptosis_confirm Confirm Ferroptosis Induction lipid_perox->ferroptosis_confirm direct_target Identify Direct Molecular Target enzyme_assay->direct_target covalent_binding Covalent Binding Analysis (Mass Spectrometry) enzyme_assay->covalent_binding in_vivo In Vivo Xenograft Studies direct_target->in_vivo binding_site Confirm Covalent Adduct and Binding Site covalent_binding->binding_site protein_expression Analyze Protein Expression Changes western_blot->protein_expression efficacy Evaluate Anti-tumor Efficacy in_vivo->efficacy Covalent_Inhibition This compound This compound (with chloroacetamide) Covalent_Complex This compound-Protein Covalent Complex This compound->Covalent_Complex Nucleophilic Attack Target_Protein Target Protein (GPX4 or TXNRD1) Nucleophilic_Residue Nucleophilic Residue (Selenocysteine/Cysteine) Target_Protein->Nucleophilic_Residue Nucleophilic_Residue->Covalent_Complex Enzyme_Inactivation Enzyme Inactivation Covalent_Complex->Enzyme_Inactivation Biological_Effect Downstream Biological Effect (Ferroptosis) Enzyme_Inactivation->Biological_Effect

References

The Role of ML162 in Inducing Iron-Dependent Cell Death: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology and other diseases. The small molecule ML162 has been identified as a potent inducer of ferroptosis, demonstrating selective lethality in cancer cells, particularly those with RAS mutations. This technical guide provides an in-depth analysis of the core mechanisms of this compound-induced ferroptosis, a summary of quantitative data, detailed experimental protocols, and a visual representation of the involved signaling pathways. A central point of discussion is the evolving understanding of this compound's direct molecular target, with evidence pointing towards both Glutathione Peroxidase 4 (GPX4) and Thioredoxin Reductase 1 (TXNRD1).

Introduction to this compound and Ferroptosis

Ferroptosis is a non-apoptotic cell death pathway initiated by the iron-catalyzed peroxidation of polyunsaturated fatty acids in cellular membranes.[1] This process is distinct from other forms of cell death in its biochemical mechanisms and morphological features. The induction of ferroptosis is a promising strategy to eliminate therapy-resistant cancer cells.[2]

This compound is a small molecule that has been shown to induce ferroptosis and exhibits anti-tumor activity.[3] It is particularly effective in cell lines expressing mutant RAS oncogenes, highlighting its potential for targeted cancer therapy.[3][4] The core mechanism of this compound revolves around the disruption of the cellular antioxidant defense systems that protect against lipid peroxidation.

The Dual-Target Hypothesis: GPX4 and TXNRD1

The precise molecular mechanism of this compound has been a subject of ongoing research and debate.

The GPX4 Inhibition Model

Initially, this compound was characterized as a covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[3][4] GPX4 is a key enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation and protecting cells from ferroptosis.[5] The proposed mechanism involves this compound covalently binding to the active site of GPX4, inactivating the enzyme. This inactivation leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering iron-dependent cell death.

The Emerging Role of TXNRD1 Inhibition

More recent evidence suggests that this compound may not directly inhibit purified GPX4 but instead acts as an efficient inhibitor of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[5][6] TXNRD1 is a crucial component of the thioredoxin system, which plays a vital role in maintaining cellular redox homeostasis. Inhibition of TXNRD1 can lead to increased oxidative stress, which could indirectly contribute to the lipid peroxidation characteristic of ferroptosis.[6][7] Some studies show that this compound can inhibit cellular TXNRD1 activity at concentrations that induce ferroptosis.[6][7] This finding has led to the proposal that the ferroptosis-inducing effects of this compound may be mediated, at least in part, through the inhibition of TXNRD1.[5]

It is plausible that this compound's potent ferroptosis-inducing activity stems from its ability to disrupt multiple antioxidant pathways, potentially targeting both GPX4 and TXNRD1 within the complex cellular environment.

Quantitative Data on this compound's Activity

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines and its effects on key cellular components.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HRASG12V-expressing BJ fibroblastsFibroblast (Engineered)25[8]
Wild-type BJ fibroblastsFibroblast578[8]
A549Lung Cancer~5000 (with selenium supplementation)[6]
H1975Non-small cell lung cancerNot specified, but more susceptible than A549[6]
A2058MelanomaDose-dependent cell death observed (1-16 µM)[3]
A375MelanomaDose-dependent cell death observed (1-16 µM)[3]

Table 2: Quantitative Effects of this compound on Cellular Processes

ParameterCell LineThis compound ConcentrationObserved EffectReference
TXNRD1 Activity A549≥ 0.5 µMSignificant dose-dependent inhibition[3][6]
A549≥ 1 µM (4h)Sufficient to inhibit RX1 signaling[3]
Lipid Peroxidation BMDMs0.5 µMRobust peroxidation of phospholipids[9]
Protein Expression HN3R and HN3-rslR8 µM (24h)Increased expression of p62 and Nrf2[8]
GPX4 Thermal Stability (CETSA) OS-RC-25 µM (4h)Apparent Tagg shift from 44.09°C to 51.42°C[10]
TXNRD1 Thermal Stability (nanoDSF) Purified enzyme100 µMSignificant shift in Tm from 71.3°C to 73.6°C[6]
GPX4 Thermal Stability (nanoDSF) Purified enzyme100 µMNo significant shift in Tm (51.7°C vs 51.7°C)[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound-induced ferroptosis and a general experimental workflow for its investigation.

ML162_Ferroptosis_Pathway cluster_this compound This compound cluster_targets Direct Targets cluster_downstream Downstream Effects This compound This compound GPX4 GPX4 This compound->GPX4 Inhibition (Debated) TXNRD1 TXNRD1 This compound->TXNRD1 Inhibition Lipid_ROS Lipid Peroxidation (L-OOH) GPX4->Lipid_ROS Reduces GSH_depletion GSH Depletion (indirect) TXNRD1->GSH_depletion Maintains GSH pool GSH_depletion->GPX4 Inactivates Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Iron Fe²⁺ Iron->Lipid_ROS Catalyzes (Fenton Reaction)

Caption: Proposed signaling pathway of this compound-induced ferroptosis.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability lipid_perox Lipid Peroxidation Assay (C11-BODIPY) treatment->lipid_perox protein_analysis Protein Analysis (Western Blot for GPX4, TXNRD1) treatment->protein_analysis target_engagement Target Engagement Assay (CETSA) treatment->target_engagement end Conclusion: Elucidate this compound Mechanism viability->end lipid_perox->end protein_analysis->end target_engagement->end

Caption: General experimental workflow for studying this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This protocol measures the accumulation of lipid peroxides, a hallmark of ferroptosis.

Materials:

  • Cells cultured on coverslips or in a multi-well plate

  • This compound

  • C11-BODIPY 581/591 dye (stock solution in DMSO)

  • Hank's Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Prepare a working solution of C11-BODIPY 581/591 (typically 1-5 µM) in HBSS or serum-free medium.

  • Wash the cells twice with HBSS.

  • Incubate the cells with the C11-BODIPY working solution for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with HBSS.

  • For microscopy, mount the coverslips and visualize the cells immediately. For flow cytometry, detach the cells and resuspend them in HBSS.

  • Acquire images or data. The non-oxidized probe fluoresces red, while the oxidized probe fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of key proteins like GPX4 and TXNRD1.

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-GPX4, anti-TXNRD1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

Cellular Thermal Shift Assay (CETSA)

This protocol is used to assess the direct binding of this compound to its target protein(s) in a cellular context.[11]

Materials:

  • Cells treated with this compound or vehicle

  • PBS

  • Thermal cycler

  • Centrifuge

  • Western blot reagents (as above)

Procedure:

  • Treat cells with this compound or vehicle for a specified time.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein (GPX4 or TXNRD1) at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[11]

In Vivo Studies in Mouse Models

This provides a general framework for assessing the anti-tumor efficacy of this compound in vivo.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Tumor cells for xenograft implantation

  • This compound formulation for injection (e.g., in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[3]

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject tumor cells into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer this compound (e.g., 40 mg/kg, intraperitoneally, once daily) and vehicle to the respective groups.[3]

  • Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Conclusion and Future Directions

This compound is a potent inducer of ferroptosis with significant anti-cancer potential. While its precise molecular target is still under investigation, with compelling evidence for both GPX4 and TXNRD1, its ability to trigger iron-dependent cell death is well-established. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field. Future studies should focus on definitively elucidating the direct molecular interactions of this compound within the cellular context and exploring its therapeutic efficacy in combination with other anti-cancer agents. The development of more specific inhibitors targeting the ferroptosis pathway holds great promise for the future of cancer therapy.

References

ML162: A Technical Guide to its Chemical Properties, Biological Activity, and Dual Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: ML162 is a potent small molecule initially identified as a selective inducer of cell death in cancer cells expressing mutant RAS oncogenes.[1][2] It is widely utilized in biomedical research as a canonical inducer of ferroptosis, a form of iron-dependent, non-apoptotic cell death characterized by the accumulation of lipid hydroperoxides.[1][2] While initially characterized as a direct inhibitor of Glutathione Peroxidase 4 (GPX4), recent evidence has revealed a more complex mechanism of action, highlighting Thioredoxin Reductase 1 (TXNRD1) as a primary target.[2][3] This guide provides a comprehensive technical overview of this compound, summarizing its chemical properties, biological activities, and the current understanding of its molecular mechanism, intended for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule containing a chloroacetamide moiety, which is crucial for its covalent binding activity.[4] Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Citation
Formal Name α-[(2-chloroacetyl)(3-chloro-4-methoxyphenyl)amino]-N-(2-phenylethyl)-2-thiopheneacetamide [2]
CAS Number 1035072-16-2 [2]
Molecular Formula C₂₃H₂₂Cl₂N₂O₃S [2]
Molecular Weight 477.4 g/mol [1][2]
SMILES O=C(C(N(C(CCl)=O)C1=CC=C(OC)C(Cl)=C1)C2=CC=CS2)NCCC3=CC=CC=C3 [2]
Hydrogen Bond Acceptors 5 [5]
Hydrogen Bond Donors 1 [5]

| Rotatable Bonds | 11 |[5] |

Table 2: Solubility of this compound

Solvent Concentration Citation
DMSO 247 mg/mL (517.39 mM) [1]
DMSO 95 mg/mL (198.99 mM) [6]
DMF 10 mg/mL [2]
Ethanol 1 mg/mL [2]
DMSO:PBS (pH 7.2) (1:4) 0.2 mg/mL [2]

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 0.48 mg/mL (1.01 mM) |[1] |

Mechanism of Action: A Dual-Target Model

The mechanism of action for this compound is a subject of ongoing research. Initially lauded as a specific covalent inhibitor of GPX4, recent studies have compellingly demonstrated that it also, and perhaps primarily, functions as an inhibitor of TXNRD1.

Initial Target: Glutathione Peroxidase 4 (GPX4)

GPX4 is a crucial selenoprotein enzyme that detoxifies lipid hydroperoxides, thereby acting as a key negative regulator of ferroptosis.[3] this compound was reported to be a covalent inhibitor of GPX4.[1][6] Structural biology studies confirmed that this compound can covalently bind to the active site selenocysteine (Sec46) of GPX4.[2][7] This interaction was thought to inactivate the enzyme, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death. However, subsequent biochemical assays revealed that this compound does not inhibit the enzymatic activity of recombinant human GPX4 in a cell-free context.[2][4]

Revised Target: Thioredoxin Reductase 1 (TXNRD1)

More recent evidence points to TXNRD1, another critical selenoprotein in cellular redox control, as a direct and functional target of this compound.[3][4] Studies have shown that this compound efficiently inhibits TXNRD1 activity both in cell-free assays and in living cells.[2][4] The inhibition of TXNRD1 disrupts the thioredoxin system, a major antioxidant pathway, leading to increased oxidative stress that can also trigger ferroptosis.[4][8] This re-evaluation suggests that some of the biological effects previously attributed solely to GPX4 inhibition by this compound may, in fact, be mediated through its action on TXNRD1.[3][9]

The current understanding supports a dual-target model where this compound can bind to GPX4 but functionally inhibits TXNRD1, both of which contribute to the disruption of cellular redox homeostasis and the induction of ferroptosis.

ML162_Mechanism This compound This compound TXNRD1 TXNRD1 (Thioredoxin Reductase 1) This compound->TXNRD1 Inhibits GPX4 GPX4 (Glutathione Peroxidase 4) This compound->GPX4 Binds (Covalent) Oxidative_Stress Increased Oxidative Stress TXNRD1->Oxidative_Stress Suppresses Lipid_ROS Lipid Peroxidation (Lipid ROS ↑) GPX4->Lipid_ROS Reduces Oxidative_Stress->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_ROS Inhibits TXNRD1_Assay_Workflow Start Start Seed Seed A549 Cells in 96-well plate Start->Seed Treat Treat cells with This compound or DMSO Seed->Treat Probe Add RX1 Probe (reports on TXNRD1 activity) Treat->Probe Measure Measure Fluorescence (Plate Reader) Probe->Measure Analyze Analyze Data: Compare this compound vs DMSO Measure->Analyze End End Analyze->End CETSA_Workflow Start Start: Intact Cells Treat Treat cells with This compound or DMSO (Control) Start->Treat Heat Heat aliquots to a temperature gradient (e.g., 30-60°C) Treat->Heat Lyse Cell Lysis Heat->Lyse Spin Centrifugation to separate soluble vs. aggregated protein Lyse->Spin WB Western Blot for GPX4 on soluble fraction Spin->WB Analyze Analyze Blot and Plot Melting Curve (Tagg) WB->Analyze End End: Target Engagement Confirmed Analyze->End

References

Unraveling the Biological Activity of ML162: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML162 is a small molecule probe that has garnered significant attention in the field of cancer biology for its ability to induce a specific form of regulated cell death known as ferroptosis. Initially characterized as a direct inhibitor of Glutathione Peroxidase 4 (GPX4), recent evidence has reshaped our understanding of its mechanism of action, pointing towards Thioredoxin Reductase 1 (TXNRD1) as a primary target. This technical guide provides an in-depth exploration of the biological activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: Induction of Ferroptosis via TXNRD1 Inhibition

This compound is a potent inducer of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1][2] While early studies identified this compound as a covalent inhibitor of GPX4, a key enzyme that neutralizes lipid hydroperoxides, more recent research has demonstrated that this compound does not directly inhibit purified GPX4.[3] Instead, compelling evidence suggests that this compound, along with the structurally similar compound RSL3, acts as a potent and direct inhibitor of TXNRD1, another crucial selenoprotein involved in cellular redox control.[3][4][5]

The inhibition of TXNRD1 by this compound disrupts the thioredoxin antioxidant system, which works in concert with the glutathione system to maintain cellular redox homeostasis. This disruption leads to an increase in intracellular reactive oxygen species (ROS) and subsequent lipid peroxidation, ultimately culminating in ferroptotic cell death.[3][6] This revised understanding of this compound's target is critical for the design of future studies and the development of novel therapeutics targeting ferroptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound and related compounds.

CompoundCell LineAssayIC50/EC50Reference
This compoundA549 (Human lung cancer)TXNRD1 activity inhibitionEffective at ≥0.5 µM[7]
This compoundA2058 (Melanoma)Cell viabilityDose-dependent cell death[7]
This compoundA375 (Melanoma)Cell viabilityDose-dependent cell death[7]
RSL3H1975 (Human non-small cell lung cancer)Cytotoxicity150 nM[3]

Table 1: In Vitro Activity of this compound and Related Compounds. This table presents the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values of this compound and the related compound RSL3 in various cancer cell lines.

CompoundAnimal ModelDosageApplicationOutcomeReference
This compoundBALB/c mice with TS/A tumors40 mg/kg (intraperitoneal, once daily)Anti-tumor activity in vivo-[7]

Table 2: In Vivo Activity of this compound. This table summarizes the in vivo dosage and application of this compound in a preclinical cancer model.

Signaling Pathways

The biological activity of this compound is intrinsically linked to the cellular pathways governing redox homeostasis and ferroptosis. The following diagrams, generated using the DOT language, illustrate these key signaling networks.

ferroptosis_pathway cluster_cytoplasm Cytoplasm SystemXc System Xc- Glutamate_out Glutamate SystemXc->Glutamate_out GSH GSH SystemXc->GSH Cystine_in Cystine Cystine_in->SystemXc GPX4 GPX4 GSH->GPX4 GSSG GSSG GPX4->GSSG Lipid_OH Lipid Alcohols GPX4->Lipid_OH Lipid_ROS Lipid ROS Lipid_ROS->GPX4 Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis thioredoxin_pathway cluster_redox_control Thioredoxin Redox System NADPH NADPH TXNRD1 TXNRD1 NADPH->TXNRD1 NADP NADP+ TXNRD1->NADP Trx_red Thioredoxin (reduced) TXNRD1->Trx_red ROS_scavenging ROS Scavenging & Redox Signaling Trx_red->ROS_scavenging Trx_ox Thioredoxin (oxidized) Trx_ox->TXNRD1 ROS_scavenging->Trx_ox This compound This compound This compound->TXNRD1 Inhibits experimental_workflow start Hypothesis: This compound induces ferroptosis cell_culture Cell Culture (e.g., A549, H1975) start->cell_culture treatment Treatment with this compound (dose-response and time-course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay ferroptosis_markers Measure Ferroptosis Markers (Lipid ROS, Iron levels) treatment->ferroptosis_markers data_analysis Data Analysis and Interpretation viability_assay->data_analysis ferroptosis_markers->data_analysis target_id Target Identification/ Validation cetsa Cellular Thermal Shift Assay (CETSA) target_id->cetsa enzyme_assay TXNRD1 Activity Assay target_id->enzyme_assay cetsa->data_analysis enzyme_assay->data_analysis in_vivo In Vivo Studies (Xenograft models) in_vivo->data_analysis data_analysis->in_vivo conclusion Conclusion data_analysis->conclusion

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML162 is a small molecule initially identified as a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. For years, the mechanism of action of this compound was attributed to the direct and covalent inhibition of Glutathione Peroxidase 4 (GPX4), a critical enzyme responsible for detoxifying lipid hydroperoxides. However, recent groundbreaking research has challenged this paradigm, suggesting that this compound, along with the related compound RSL3, may not directly inhibit GPX4 but instead potently targets another key selenoenzyme, Thioredoxin Reductase 1 (TXNRD1). This whitepaper provides a comprehensive technical overview of the evolving understanding of this compound's mechanism in inducing lipid peroxidation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Introduction: this compound and the Induction of Ferroptosis

Ferroptosis is a distinct form of regulated cell death characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS) and subsequent lipid peroxidation, particularly of polyunsaturated fatty acids within cellular membranes.[1][2][3] This process is iron-dependent and can be distinguished from other cell death modalities such as apoptosis and necrosis.[4] The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, including cancers that are resistant to traditional therapies.[3][5]

This compound is a well-established ferroptosis-inducing agent (FIN) that has been instrumental in elucidating the molecular machinery of this cell death pathway.[4] Initially, this compound was classified as a class 2 FIN, believed to directly and covalently inhibit the selenoenzyme GPX4. GPX4 plays a pivotal role in cellular antioxidant defense by reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation. The inhibition of GPX4 leads to an unchecked accumulation of lipid peroxides, culminating in catastrophic membrane damage and cell death.

However, a paradigm shift in our understanding of this compound's mechanism of action has been prompted by recent studies. Evidence now strongly suggests that this compound is a potent inhibitor of Thioredoxin Reductase 1 (TXNRD1), another critical selenoenzyme involved in maintaining cellular redox homeostasis.[4] This finding necessitates a re-evaluation of the signaling pathways initiated by this compound that lead to lipid peroxidation and ferroptosis.

Quantitative Data on this compound and Related Compounds

The following tables summarize key quantitative data related to the activity of this compound and other relevant compounds in the context of ferroptosis and lipid peroxidation.

CompoundTarget(s)IC50 / Effective ConcentrationCell Line(s)Reference(s)
This compound TXNRD1, GPX4 (disputed)IC50 for TXNRD1: 19.5 µM (in vitro assay)A549, H1975[4]
RSL3 TXNRD1, GPX4 (disputed)IC50 for TXNRD1: 7.9 µM (in vitro assay); IC50 for cell viability: ~0.5 µMA549[4]
FIN56 GPX4 degradation, Squalene Synthase1 µM (used for lipid peroxidation induction)LN229, U118[6]
Erastin System xc-5-15 µM (for lipid peroxidation induction)Jurkat, Molt-4[7]

Table 1: Inhibitory Concentrations of Key Ferroptosis Inducers. This table provides a comparative overview of the concentrations at which this compound and other common ferroptosis inducers exert their effects, highlighting the recent findings regarding TXNRD1 as a primary target for this compound and RSL3.

AssayCompoundTreatment ConditionsObserved EffectCell Line(s)Reference(s)
C11-BODIPY 581/591 RSL36 hours~2-fold increase in lipid ROSHuman Macrophages[8]
C11-BODIPY 581/591 RSL3 / BV615-24 hoursSignificant fold increase in lipid peroxidationJurkat, Molt-4[7]
C11-BODIPY 581/591 FIN5624 hoursIncreased lipid peroxidation and ROS productionLN229, U118[6]
MDA Assay RSL3In vivoUpregulated MDA levels in tumor xenograftsKLK LUAD cells[9]

Signaling Pathways

The mechanism by which this compound induces lipid peroxidation is now understood to be more complex than initially thought. The following diagrams illustrate both the historical and the revised understanding of the signaling pathways involved.

The Historical Perspective: Direct GPX4 Inhibition

Initially, this compound was believed to directly target and inactivate GPX4. This model is depicted below.

GPX4_Inhibition_Pathway This compound This compound GPX4 GPX4 This compound->GPX4 Inhibition Lipid_Alcohols Lipid Alcohols (PUFA-OH) GPX4->Lipid_Alcohols Reduction GSH GSH Lipid_ROS Lipid Peroxides (PUFA-OOH) Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Accumulation Leads to

Caption: Historical model of this compound-induced ferroptosis via direct GPX4 inhibition.

The Current Understanding: TXNRD1 as the Primary Target

Recent evidence points to TXNRD1 as the primary target of this compound. Inhibition of TXNRD1 disrupts the thioredoxin antioxidant system, which indirectly impacts cellular redox balance and contributes to the accumulation of lipid peroxides.

TXNRD1_Inhibition_Pathway This compound This compound TXNRD1 TXNRD1 This compound->TXNRD1 Inhibition Trx_red Thioredoxin (Reduced) TXNRD1->Trx_red Reduction Trx_ox Thioredoxin (Oxidized) ROS_Detox Downstream ROS Detoxification Trx_red->ROS_Detox Enables Lipid_ROS Lipid Peroxidation ROS_Detox->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Leads to

Caption: Current model of this compound-induced ferroptosis via TXNRD1 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the link between this compound and lipid peroxidation.

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline and may require optimization for specific cell lines.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or SDS in HCl for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C, protected from light.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay measures lipid peroxidation in live cells using the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence emission from red to green upon oxidation.

Materials:

  • 6-well or 12-well cell culture plates

  • This compound stock solution (in DMSO)

  • C11-BODIPY 581/591 (e.g., from Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate plates and allow them to adhere overnight. Treat the cells with this compound at the desired concentration and for the desired time. Include positive (e.g., RSL3) and negative (vehicle) controls.

  • Probe Staining: After treatment, remove the medium and wash the cells once with PBS. Add fresh medium containing 1-10 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C, protected from light.

  • Cell Harvesting and Washing (for Flow Cytometry):

    • Wash the cells twice with PBS.

    • Harvest the cells using trypsin or a cell scraper.

    • Resuspend the cells in 500 µL of PBS.

  • Analysis:

    • Flow Cytometry: Analyze the cells on a flow cytometer. The unoxidized probe is typically detected in the PE channel (or equivalent, ~590 nm emission), and the oxidized probe is detected in the FITC channel (or equivalent, ~510 nm emission). The ratio of green to red fluorescence intensity is a measure of lipid peroxidation.

    • Fluorescence Microscopy: Wash the cells twice with PBS and add fresh PBS or imaging buffer. Visualize the cells using a fluorescence microscope with appropriate filter sets for red and green fluorescence.

Western Blotting for GPX4 and TXNRD1

This protocol allows for the detection of changes in the protein levels of GPX4 and TXNRD1 following this compound treatment.

Materials:

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-GPX4, anti-TXNRD1, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (GAPDH or β-actin).

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for investigating the effects of this compound and the logical relationship between key concepts.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Cells treat Treat with this compound start->treat viability Cell Viability Assay (MTT/MTS) treat->viability lipid_ros Lipid Peroxidation Assay (C11-BODIPY) treat->lipid_ros western Western Blot (GPX4, TXNRD1) treat->western ic50 Determine IC50 viability->ic50 quant_ros Quantify Lipid ROS lipid_ros->quant_ros protein_exp Analyze Protein Expression western->protein_exp conclusion Elucidate Mechanism of This compound-induced Lipid Peroxidation ic50->conclusion quant_ros->conclusion protein_exp->conclusion

Caption: A typical experimental workflow for studying this compound's effects.

Logical Relationship of Key Concepts

Logical_Relationship This compound This compound Inhibition Enzyme Inhibition This compound->Inhibition TXNRD1 TXNRD1 Inhibition->TXNRD1 Primary Target GPX4 GPX4 (Historical Target) Inhibition->GPX4 Disputed Redox_Imbalance Redox Imbalance TXNRD1->Redox_Imbalance Leads to GPX4->Redox_Imbalance Contributes to Lipid_Peroxidation Lipid Peroxidation Redox_Imbalance->Lipid_Peroxidation Promotes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces

Caption: Logical flow from this compound to ferroptosis, highlighting the key molecular events.

Conclusion and Future Directions

The study of this compound has been instrumental in advancing our understanding of ferroptosis. The recent discovery of TXNRD1 as its primary target, rather than GPX4, represents a significant evolution in this field and underscores the complexity of cellular redox control. This finding opens up new avenues of research into the specific roles of the thioredoxin system in regulating ferroptosis and suggests that previous studies using this compound as a specific GPX4 inhibitor may need to be re-evaluated.

For drug development professionals, this refined understanding of this compound's mechanism of action is critical. Targeting TXNRD1 may offer a distinct therapeutic window compared to direct GPX4 inhibition. Future research should focus on developing more selective inhibitors for both GPX4 and TXNRD1 to dissect their individual contributions to ferroptosis in different cellular contexts. Furthermore, a deeper quantitative analysis of the extent of lipid peroxidation induced by this compound across a broader range of cancer cell lines will be crucial for its potential clinical translation. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to continue exploring the intricate link between this compound, lipid peroxidation, and the promising therapeutic strategy of inducing ferroptosis.

References

ML162 as a potential TXNRD1 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to ML162 as a Thioredoxin Reductase 1 (TXNRD1) Inhibitor

Introduction

This compound, initially identified through high-throughput screening as a potent inducer of ferroptosis, was for a long time classified as a specific inhibitor of Glutathione Peroxidase 4 (GPX4).[1] This classification was based on its ability to induce iron-dependent cell death characterized by increased lipid peroxidation, a hallmark phenotype associated with GPX4 inhibition.[1] However, recent compelling evidence has prompted a significant re-evaluation of its mechanism of action. Studies have demonstrated that this compound does not directly inhibit the enzymatic activity of recombinant GPX4.[2][3][4] Instead, it has been identified as a direct and efficient inhibitor of another critical selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[2][3]

TXNRD1 is a key enzyme in the thioredoxin (Trx) system, which plays a central role in maintaining cellular redox homeostasis, regulating cell proliferation, and defending against oxidative stress.[5][6] It catalyzes the NADPH-dependent reduction of thioredoxin and other substrates.[6][7] Given the overexpression of TXNRD1 in multiple cancer types and its role in supporting malignant phenotypes, it has emerged as a promising therapeutic target.[8] This guide provides a comprehensive technical overview of this compound, focusing on its newly established role as a TXNRD1 inhibitor, presenting quantitative data, detailed experimental protocols, and visualizing its mechanistic pathways. The reclassification of this compound from a GPX4 to a TXNRD1 inhibitor necessitates a reinterpretation of previous studies and highlights its potential as a valuable tool for probing the function of the thioredoxin system and as a lead compound for developing novel anticancer therapies.[3][4]

Data Presentation

The inhibitory activity and cellular effects of this compound have been quantified across various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Inhibition of TXNRD1 by this compound
ParameterTargetValueAssay ConditionsSource
IC₅₀ Recombinant TXNRD119.5 µMBiochemical enzyme activity assay[2][9]
Cellular Inhibition Cellular TXNRD1Effective at ≥0.5 µMRX1 probe-based assay in A549 cells[10][11]
Onset of Action Cellular TXNRD1~4 hoursIncubation with ≥1 µM this compound in A549 cells[2][11]
Table 2: Thermal Stabilization of TXNRD1 by this compound
ProteinThis compound Conc.Control TₘTₘ with this compoundΔTₘAssaySource
TXNRD1 100 µM71.3 °C73.6 °C+2.3 °CnanoDSF[2]
GPX4 100 µM51.7 °C51.7 °C0 °CnanoDSF[2]

Tₘ: Midpoint of protein melting temperature. A positive shift (ΔTₘ) indicates direct binding and stabilization of the protein by the compound.

Table 3: Cytotoxicity of this compound in Various Cell Lines
Cell LineTypeIC₅₀AssaySource
HT-1080 Human Fibrosarcoma7.31 µMMTT Assay (48h)[12]
MCF7 Human Breast Adenocarcinoma10.1 µMNot specified[12]
BJ Fibroblasts (HRAS G12V) Engineered Human Fibroblasts25 nMNot specified[12]
BJ Fibroblasts (Wild-Type) Human Fibroblasts578 nMNot specified[12]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects primarily through the direct inhibition of TXNRD1, which disrupts the thioredoxin redox system and triggers downstream cellular responses, including oxidative stress and a compensatory activation of the Nrf2 pathway.

Direct Inhibition of TXNRD1

Biochemical and biophysical data confirm that this compound directly interacts with TXNRD1. Nano differential scanning fluorimetry (nanoDSF) experiments show that this compound causes a significant thermal stabilization of TXNRD1, indicative of direct binding, while having no such effect on GPX4.[2] This inhibition disrupts the canonical function of TXNRD1, which is to reduce the active site disulfide of thioredoxin 1 (Trx1) using NADPH as a reducing equivalent. The impairment of this cycle leads to an accumulation of oxidized Trx1 and a diminished capacity to reduce downstream protein targets, thereby altering the cellular redox state.

Induction of the Nrf2 Antioxidant Response

Cells respond to the chemical stress and redox imbalance caused by TXNRD1 inhibition by activating a key cytoprotective signaling pathway regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[6] Treatment with this compound has been shown to increase the expression of Nrf2.[12] This leads to the upregulation of a battery of antioxidant and detoxification enzymes, including TXNRD1 itself, in a compensatory feedback loop.[5][6]

TXNRD1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TXNRD1 TXNRD1 This compound->TXNRD1 Inhibits NADP NADP+ TXNRD1->NADP Trx1_red Thioredoxin 1 (Reduced) TXNRD1->Trx1_red e⁻ ROS Increased Oxidative Stress (ROS) TXNRD1->ROS Reduces NADPH NADPH NADPH->TXNRD1 e⁻ Trx1_ox Thioredoxin 1 (Oxidized) Trx1_ox->TXNRD1 Trx1_red->Trx1_ox e⁻ Downstream Downstream Substrate Reduction & Redox Homeostasis Trx1_red->Downstream Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., TXNRD1, NQO1) ARE->Antioxidant_Genes Activates Transcription Experimental_Workflow start Start: Hypothesis This compound inhibits TXNRD1 biochem Step 1: Biochemical Assay (Recombinant TXNRD1) start->biochem ic50 Result: Determine IC₅₀ biochem->ic50 binding Step 2: Biophysical Assay (nanoDSF) ic50->binding tm_shift Result: Confirm Direct Binding (ΔTₘ) binding->tm_shift cellular Step 3: Cellular Assay (RX1 Probe in Live Cells) tm_shift->cellular cellular_inhibition Result: Confirm Cellular Target Engagement cellular->cellular_inhibition cytotoxicity Step 4: Functional Assay (Cell Viability) cellular_inhibition->cytotoxicity phenotype Result: Quantify Cytotoxic Phenotype (IC₅₀) cytotoxicity->phenotype pathway Step 5: Mechanistic Study (e.g., Western Blot for Nrf2) phenotype->pathway mechanism Result: Elucidate Downstream Signaling pathway->mechanism conclusion Conclusion: this compound is a direct cellular inhibitor of TXNRD1 mechanism->conclusion

References

A Technical Guide to Foundational Research on ML162 and Cell Death Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the foundational research surrounding ML162 and its interaction with cell death pathways. It provides a detailed overview of the core concepts, quantitative data, signaling pathways, and experimental protocols associated with this significant small molecule.

Core Concepts: this compound and the Ferroptosis Cell Death Pathway

This compound is a small molecule compound that has been identified as a potent inducer of a specific type of regulated cell death known as ferroptosis.[1][2] This characteristic has positioned this compound as a critical tool in cancer biology research, particularly for its selective activity against cell lines that express mutant RAS oncogenes.[1][2]

Ferroptosis is an iron-dependent form of programmed cell death characterized by the lethal accumulation of lipid-based reactive oxygen species (ROS).[3] It is mechanistically and morphologically distinct from other cell death pathways such as apoptosis and necroptosis.[2] The induction of ferroptosis by this compound was initially attributed to its function as a covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides.[1][2] However, more recent studies have presented evidence suggesting that this compound and the related compound RSL3 may not directly inhibit purified GPX4, but instead act as efficient inhibitors of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[4] This has led to a re-evaluation of its precise mechanism of action, suggesting a more complex signaling cascade than initially understood.[4]

Regardless of the direct molecular target, the downstream effects of this compound converge on the overwhelming accumulation of lipid peroxides, leading to oxidative damage and cell death. The specificity of this cell death pathway is often confirmed experimentally by its reversal with the ferroptosis-specific inhibitor ferrostatin-1, but not by inhibitors of apoptosis (like Z-VAD-FMK) or necroptosis (like necrosulfonamide).[2]

Quantitative Data Summary

The following tables consolidate quantitative data from key studies, offering a comparative overview of this compound's efficacy and activity in various experimental contexts.

Table 1: In Vitro Efficacy and Activity of this compound

Cell LineCancer TypeParameterConcentration / ValueFinding
A549Human Lung CancerTXNRD1 Activity Inhibition≥ 0.5 µMThis compound significantly inhibits cellular TXNRD1 activity in a dose-dependent manner.[2]
A2058MelanomaCell Viability1-16 µMThis compound causes dose-dependent cell death.[2]
A375MelanomaCell Viability1-16 µMThis compound causes dose-dependent cell death.[2]
HT1080FibrosarcomaFerroptosis Induction1 µM (RSL3)Co-treatment with Liproxstatin-1 (600 nM) rescues cells from ferroptosis.[3]
H1975Non-Small Cell Lung CancerIC50 of RSL3 (similar compound)~150 nMDemonstrates high sensitivity of certain cancer cell lines to this class of compounds.[1]
OS-RC-2Renal Cell CarcinomaGPX4 Thermal Stabilization (Tagg)5 µMThis compound increases the apparent aggregation temperature of GPX4 from 44.09°C to 51.42°C.[5]

Table 2: In Vivo Efficacy of this compound

Animal ModelTumor ModelTreatment RegimenKey Outcome
BALB/c MiceTS/A Murine Breast Cancer TumorsThis compound (40 mg/kg, i.p., once daily) + anti-PD-1 antibody (200 µg, i.p., every three days) for two weeks.The combination therapy significantly inhibited tumor growth compared to monotherapy.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the role of this compound. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

cluster_0 This compound Mechanism of Action This compound This compound TXNRD1 TXNRD1 This compound->TXNRD1 Inhibits GPX4 GPX4 TXNRD1->GPX4 Supports Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Detoxifies PUFA Membrane PUFAs PUFA->Lipid_Peroxides Lipid Peroxidation Ferroptosis Ferroptotic Cell Death Lipid_Peroxides->Ferroptosis Induces

Caption: The signaling pathway of this compound-induced ferroptosis.

cluster_assays Downstream Assays start Hypothesis: This compound induces cell death culture Seed Cancer Cells (e.g., A549, HT-1080) start->culture treat Treat with this compound ± Inhibitors (Ferrostatin-1, Z-VAD-FMK) culture->treat viability Cell Viability Assay (MTT / CTG) treat->viability ros Lipid ROS Measurement (C11-BODIPY) treat->ros protein Western Blot (GPX4, TXNRD1) treat->protein analysis Data Analysis & Interpretation viability->analysis ros->analysis protein->analysis conclusion Conclusion on Cell Death Mechanism analysis->conclusion

Caption: A typical experimental workflow to study this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the foundational research of this compound.

Cell Viability Assay

Objective: To quantify the cytotoxic effects of this compound on cancer cells and to distinguish ferroptosis from other cell death pathways.

Materials:

  • Target cancer cell lines (e.g., A2058, A375)

  • 96-well clear-bottom cell culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Ferrostatin-1 (Fer-1), Z-VAD-FMK, Necrosulfonamide (Nec-1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO (for MTT assay) or lysis buffer (for CTG assay)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3,000-8,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Inhibitor Pre-treatment: For mechanism-of-action studies, pre-treat cells with inhibitors for 1-2 hours before adding this compound.[2]

    • Ferroptosis inhibitor: Ferrostatin-1 (e.g., 10 µM)

    • Apoptosis inhibitor: Z-VAD-FMK (e.g., 10 µM)

    • Necroptosis inhibitor: Necrosulfonamide (e.g., 0.5 µM)

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 1, 2, 4, 8, 16 µM).[2] Aspirate the medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (DMSO) at the highest concentration used for this compound.

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours).[2]

  • Viability Measurement (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.

Lipid Peroxidation Measurement

Objective: To detect the accumulation of lipid reactive oxygen species, a key indicator of ferroptosis.

Materials:

  • Cells cultured on glass coverslips or in 6-well plates

  • This compound and relevant inhibitors

  • C11-BODIPY 581/591 fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with this compound as described above for a shorter duration (e.g., 6-8 hours).

  • Probe Loading: After treatment, wash the cells once with PBS. Add fresh medium containing C11-BODIPY 581/591 (e.g., at 2.5 µM) and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Imaging/Analysis:

    • Microscopy: Immediately visualize the cells using a fluorescence microscope. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.

    • Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS for analysis on a flow cytometer, measuring the shift in fluorescence in the green channel.

  • Data Analysis: Quantify the percentage of cells with high green fluorescence or the mean fluorescence intensity to assess the level of lipid peroxidation.

Western Blot Analysis for GPX4 and TXNRD1

Objective: To assess the protein expression levels of GPX4 and TXNRD1 following treatment with this compound.

Materials:

  • Cells cultured in 6-well plates or 10 cm dishes

  • This compound

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Transfer buffer and system

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-GPX4, anti-TXNRD1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Sample Preparation: Treat cells with this compound for the desired time (e.g., 4 to 24 hours).[2] Wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Electrophoresis: Mix 20-40 µg of protein with Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ, normalizing the levels of GPX4 and TXNRD1 to the loading control.

References

Methodological & Application

Application Notes and Protocols for Inducing Ferroptosis with ML162

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ML162 for the in vitro induction of ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides. This document outlines the mechanism of action of this compound, detailed experimental protocols for its use, and methods for quantifying its effects.

Introduction to this compound and Ferroptosis

Ferroptosis is a non-apoptotic form of cell death that can be initiated by the inhibition of glutathione peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid hydroperoxides. This compound is a potent and selective small molecule that induces ferroptosis. It is widely used as a tool compound to study the mechanisms of ferroptosis and to explore its therapeutic potential in various diseases, particularly cancer.

Mechanism of Action

This compound is traditionally known as a covalent inhibitor of GPX4.[1] By binding to and inactivating GPX4, this compound prevents the reduction of lipid hydroperoxides to non-toxic lipid alcohols. This leads to the accumulation of lipid reactive oxygen species (ROS) in an iron-dependent manner, ultimately causing oxidative damage to cellular membranes and inducing cell death.

However, recent evidence suggests that this compound, along with other ferroptosis-inducing compounds like RSL3, may also exert its effects by inhibiting another selenoprotein, thioredoxin reductase 1 (TXNRD1).[2][3][4] Inhibition of TXNRD1 can also lead to an increase in oxidative stress, contributing to the ferroptotic phenotype. Therefore, it is important for researchers to consider both potential targets when interpreting experimental results.

Data Presentation

The following table summarizes the cytotoxic effects of this compound in various cancer cell lines, providing a reference for its potency. It is important to note that IC50 values can vary depending on the cell line, experimental conditions (e.g., cell density, incubation time), and the specific viability assay used.[5][6]

Cell LineCancer TypeIC50 (µM)Treatment Time (h)Reference
A549Non-small cell lung cancer~0.524[2]
H1975Non-small cell lung cancer~0.1524[2]
LOX-IMVIMelanomaNot specified, but sensitiveNot specified[7][8]
A2058MelanomaDose-dependent killing (1-16 µM)24[1]
A375MelanomaDose-dependent killing (1-16 µM)24[1]
OS-RC-2Renal cell carcinomaNot specified, but sensitive4[9]
Clear-Cell Carcinoma (various)Ovarian, RenalHighly sensitiveNot specified[10]

Experimental Protocols

General Guidelines for Handling this compound
  • Solubility: this compound is soluble in DMSO. Prepare a stock solution of 10-50 mM in anhydrous DMSO.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Working Concentration: The optimal working concentration of this compound varies between cell lines but typically ranges from 0.1 µM to 10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

  • Treatment Time: The incubation time for this compound treatment can range from 4 to 24 hours, or longer, depending on the cell line and the endpoint being measured.

Protocol for Inducing Ferroptosis with this compound and Assessing Cell Viability

This protocol describes a general procedure for treating cells with this compound and assessing the resulting decrease in cell viability using a colorimetric assay such as MTT or CCK-8.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium appropriate for your cell line

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • DMSO (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • This compound Treatment: The next day, prepare serial dilutions of this compound in fresh cell culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay:

    • For MTT Assay:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

      • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • For CCK-8 Assay:

      • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

      • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol for Measuring Lipid Peroxidation using BODIPY™ 581/591 C11

This protocol outlines the use of the fluorescent probe BODIPY™ 581/591 C11 to detect lipid peroxidation, a key hallmark of ferroptosis.

Materials:

  • BODIPY™ 581/591 C11 stock solution (in DMSO)

  • Cell culture medium

  • 6- or 12-well cell culture plates or chamber slides

  • This compound

  • Ferrostatin-1 (as a negative control)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in the cell viability protocol. It is recommended to include a co-treatment group with this compound and a ferroptosis inhibitor like Ferrostatin-1 (typically 1-2 µM) to confirm the specificity of the effect.

  • Staining with BODIPY™ 581/591 C11:

    • Towards the end of the this compound treatment period, add BODIPY™ 581/591 C11 to the culture medium at a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or HBSS to remove excess probe.

  • Imaging or Flow Cytometry:

    • Fluorescence Microscopy: Add fresh PBS or imaging buffer to the cells and visualize them using a fluorescence microscope. In the absence of lipid peroxidation, the probe fluoresces red. Upon oxidation, its fluorescence shifts to green.

    • Flow Cytometry: Detach the cells using a gentle dissociation reagent (e.g., TrypLE™), wash with PBS, and resuspend in a suitable buffer for flow cytometry. Analyze the shift in fluorescence from the red to the green channel.

  • Data Analysis: Quantify the ratio of green to red fluorescence intensity to determine the level of lipid peroxidation.

Protocol for Measuring Intracellular Glutathione (GSH) Levels

This protocol describes a method to measure the levels of intracellular reduced glutathione (GSH), which is expected to be depleted in some models of ferroptosis, although direct GPX4 inhibitors like this compound may not always cause significant GSH depletion.

Materials:

  • GSH/GSSG-Glo™ Assay kit or similar commercially available kit

  • Cell culture plates

  • This compound

  • Lysis buffer (provided with the kit or prepared in-house)

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound as previously described.

  • Cell Lysis: After treatment, wash the cells with PBS and then lyse them according to the manufacturer's protocol of the chosen GSH assay kit.

  • GSH Measurement: Follow the instructions of the commercial kit to measure the levels of GSH in the cell lysates. This typically involves a chemical reaction that produces a luminescent or fluorescent signal proportional to the amount of GSH.

  • Data Analysis: Normalize the GSH levels to the protein concentration of each sample and express the results as a percentage of the vehicle-treated control.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Ferroptosis

ML162_Ferroptosis_Pathway This compound This compound GPX4 GPX4 This compound->GPX4 Inhibits TXNRD1 TXNRD1 This compound->TXNRD1 Inhibits (Recent Evidence) Lipid_Alcohols Lipid Alcohols (PUFA-OH) GPX4->Lipid_Alcohols Reduces GSH Glutathione (GSH) GSH->GPX4 Cofactor Lipid_Hydroperoxides Lipid Hydroperoxides (PUFA-OOH) Lipid_ROS Lipid ROS Accumulation Lipid_Hydroperoxides->Lipid_ROS Leads to Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces Iron Fe²⁺ Iron->Lipid_ROS Catalyzes (Fenton Reaction) Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_ROS Inhibits (Radical Trapping)

Caption: Signaling pathway of this compound-induced ferroptosis.

Experimental Workflow for Studying this compound-Induced Ferroptosis

Experimental_Workflow Start Start: Cell Culture Seeding Seed Cells in Multi-well Plates Start->Seeding Treatment Treat with this compound (Dose-Response) Seeding->Treatment Incubation Incubate (4-24h) Treatment->Incubation Viability Cell Viability Assay (MTT, CCK-8) Incubation->Viability Lipid_ROS Lipid Peroxidation Assay (BODIPY C11) Incubation->Lipid_ROS GSH_Assay GSH Level Measurement Incubation->GSH_Assay Analysis Data Analysis and Interpretation Viability->Analysis Lipid_ROS->Analysis GSH_Assay->Analysis

Caption: General experimental workflow for in vitro studies.

References

Application Notes and Protocols: Utilizing ML162 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates a form of regulated cell death known as ferroptosis in the pathology of these conditions. Ferroptosis is an iron-dependent process driven by the accumulation of lipid peroxides. ML162 is a small molecule widely used in research to induce ferroptosis, making it a valuable tool for investigating the role of this cell death pathway in neurodegeneration and for the preclinical assessment of potential therapeutic interventions.

Mechanism of Action of this compound

This compound is a potent inducer of ferroptosis. Historically, its mechanism of action has been attributed to the direct inhibition of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby protecting cells from ferroptotic death.[1][2] By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1][2]

However, recent studies have proposed an alternative mechanism, suggesting that this compound may not directly inhibit GPX4 but instead targets another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[3][4] Inhibition of TXNRD1 can also lead to an increase in oxidative stress and induce ferroptosis.[3][4] Researchers should be aware of this potential alternative mechanism when interpreting experimental results.

Signaling Pathways

cluster_0 Canonical Pathway: GPX4 Inhibition ML162_1 This compound GPX4 GPX4 ML162_1->GPX4 Inhibits Lipid_ROS Lipid Peroxides (L-OOH) GPX4->Lipid_ROS Reduces to L-OH GSSG GSSG GPX4->GSSG Ferroptosis_1 Ferroptosis Lipid_ROS->Ferroptosis_1 Induces GSH GSH GSH->GPX4 Cofactor

Canonical GPX4 inhibition pathway of this compound.

cluster_1 Alternative Pathway: TXNRD1 Inhibition ML162_2 This compound TXNRD1 TXNRD1 ML162_2->TXNRD1 Inhibits Oxidative_Stress Increased Oxidative Stress TXNRD1->Oxidative_Stress Leads to Ferroptosis_2 Ferroptosis Oxidative_Stress->Ferroptosis_2 Induces

Alternative TXNRD1 inhibition pathway of this compound.

Applications in Neurodegenerative Disease Models

This compound is a valuable tool for studying the involvement of ferroptosis in various neurodegenerative diseases.

  • Alzheimer's Disease (AD): Iron accumulation and lipid peroxidation are well-documented features of the AD brain.[5][6] this compound can be used in neuronal cell cultures and animal models of AD to investigate the mechanisms by which ferroptosis contributes to neuronal loss and to screen for potential ferroptosis inhibitors as therapeutic agents.[7][8]

  • Parkinson's Disease (PD): The degeneration of dopaminergic neurons in the substantia nigra in PD is associated with iron accumulation and oxidative stress.[9][10] this compound can be used to induce ferroptosis in cellular and animal models of PD to explore the signaling pathways involved and to test the efficacy of neuroprotective compounds that target ferroptosis.[9][11]

  • Huntington's Disease (HD): Mitochondrial dysfunction and oxidative stress are key features of HD.[12] Studies have shown that glutathione peroxidase activity is neuroprotective in models of HD.[12] this compound can be employed to study the susceptibility of striatal neurons to ferroptosis and to evaluate the therapeutic potential of targeting this pathway in HD.

Quantitative Data Summary

The effective concentration of this compound for inducing ferroptosis can vary depending on the cell type and experimental conditions. The following table summarizes reported concentrations and their effects.

Cell Line/ModelDisease ModelThis compound ConcentrationObserved EffectReference
Human Lung Cancer Cells A549Cancer (for mechanism)0.1-15 µMInhibition of TXNRD1 activity[13]
Melanoma Cells A2058 and A375Cancer (for mechanism)1-16 µMInduction of cell death, preventable by ferrostatin-1[13]
Mouse Embryonic Fibroblasts (MEFs)General Cell LineNot specifiedInduction of ferroptosis[13]
Human Colon (HT29) and Gastric (CRL-1739) Cancer Cell LinesCancer (for mechanism)0.05 µM (in combination)Reduced cell viability[14]

Note: For neurodegenerative disease models, it is recommended to perform a dose-response curve to determine the optimal concentration of this compound for inducing ferroptosis without causing excessive non-specific toxicity.

Experimental Protocols

Experimental Workflow

cluster_workflow Experimental Workflow for Studying this compound Effects Start Start: Neuronal Cell Culture Treatment Treatment with this compound (and/or inhibitors) Start->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Lipid_ROS_Assay Lipid Peroxidation Assay (e.g., C11-BODIPY) Treatment->Lipid_ROS_Assay Protein_Analysis Protein Analysis (e.g., Western Blot for GPX4, TXNRD1) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Lipid_ROS_Assay->Data_Analysis Protein_Analysis->Data_Analysis End End: Conclusion Data_Analysis->End

General experimental workflow for this compound studies.

Protocol 1: Induction of Ferroptosis with this compound in a Neuronal Cell Line (e.g., SH-SY5Y)

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add fresh medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM). Include a vehicle control (DMSO) and a positive control for ferroptosis (e.g., erastin or RSL3).

  • Incubation: Incubate the cells for 24-48 hours.

Protocol 2: Assessment of Cell Viability using MTT Assay

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • MTT Addition: After the incubation period with this compound, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 3: Measurement of Lipid Peroxidation using C11-BODIPY 581/591

  • Cell Preparation: Plate and treat cells with this compound as described in Protocol 1.

  • Dye Loading: After treatment, wash the cells with PBS and then incubate them with 2.5 µM C11-BODIPY 581/591 in PBS for 30 minutes at 37°C.

  • Imaging: Wash the cells with PBS to remove excess dye. Acquire images using a fluorescence microscope. The emission of the oxidized form of the dye is in the green channel (488 nm excitation/520 nm emission), and the reduced form is in the red channel (561 nm excitation/595 nm emission).

  • Quantification: Quantify the fluorescence intensity of both channels. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

Protocol 4: Western Blot Analysis of Ferroptosis-Related Proteins

  • Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against GPX4, TXNRD1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

References

Application Notes and Protocols for ML162 and Anti-PD-1 Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent advancements in oncology have highlighted the potential of combining targeted therapies with immunotherapies to achieve synergistic anti-tumor effects. This document outlines the experimental design for evaluating the combination of ML162, a ferroptosis-inducing agent, and anti-Programmed Cell Death Protein 1 (anti-PD-1) therapy. This compound induces a specific form of iron-dependent cell death in cancer cells known as ferroptosis, primarily through the inhibition of glutathione peroxidase 4 (GPX4) and/or thioredoxin reductase 1 (TXNRD1)[1][2][3][4][5]. Anti-PD-1 antibodies, on the other hand, are immune checkpoint inhibitors that restore the anti-tumor activity of T cells by blocking the interaction between PD-1 on T cells and its ligand (PD-L1) on tumor cells[6][7][8][9][10]. The combination of these two agents holds the promise of simultaneously inducing tumor cell death and enhancing the immune system's ability to recognize and eliminate cancer cells.

These application notes provide a comprehensive framework for the preclinical evaluation of this combination therapy, from initial in vitro characterization to in vivo efficacy studies.

Signaling Pathways

To understand the rationale behind this combination therapy, it is crucial to visualize the distinct yet potentially complementary signaling pathways targeted by each agent.

cluster_ferroptosis This compound-Induced Ferroptosis cluster_immunotherapy Anti-PD-1 Immune Checkpoint Blockade This compound This compound GPX4 GPX4 This compound->GPX4 Inhibits TXNRD1 TXNRD1 This compound->TXNRD1 Inhibits Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Reduces TXNRD1->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis T_Cell T Cell PD1 PD-1 T_Cell->PD1 Tumor_Cell Tumor Cell PDL1 PD-L1 Tumor_Cell->PDL1 PD1->PDL1 Binds to T_Cell_Activation T Cell Activation & Tumor Cell Killing PD1->T_Cell_Activation Inhibits Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD1 Blocks

Figure 1: Signaling Pathways of this compound and Anti-PD-1 Therapy.

Experimental Workflow

A systematic approach is essential for evaluating the efficacy and mechanism of the this compound and anti-PD-1 combination therapy. The following workflow outlines the key experimental stages.

cluster_workflow Experimental Workflow for Combination Therapy Evaluation cluster_invitro Phase 1: In Vitro Evaluation cluster_invivo Phase 2: In Vivo Efficacy invitro In Vitro Studies invivo In Vivo Studies invitro->invivo Proceed if synergistic analysis Data Analysis and Interpretation invivo->analysis cell_viability Cell Viability Assays apoptosis Apoptosis vs. Ferroptosis Assays cell_viability->apoptosis synergy Synergy Analysis apoptosis->synergy syngeneic Syngeneic Mouse Model Selection treatment Treatment Regimen syngeneic->treatment tumor_growth Tumor Growth Monitoring treatment->tumor_growth immune_profiling Immune Cell Profiling tumor_growth->immune_profiling

Figure 2: A logical workflow for evaluating the combination therapy.

Data Presentation: Summary Tables

Quantitative data from the following experiments should be organized into clear and concise tables for easy comparison between treatment groups.

Table 1: In Vitro Cell Viability (IC50 Values in µM)

Cell LineThis compound (IC50)Anti-PD-1 (IC50)Combination (this compound IC50)Combination (Anti-PD-1 IC50)
Cancer Cell Line 1
Cancer Cell Line 2
Normal Cell Line

Table 2: In Vitro Apoptosis/Ferroptosis Analysis (% of Dead Cells)

Treatment Group% Annexin V+/PI-% Annexin V+/PI+% Ferroptotic Cells
Vehicle Control
This compound
Anti-PD-1
Combination

Table 3: In Vivo Tumor Growth Inhibition

Treatment GroupAverage Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle Control
This compound
Anti-PD-1
Combination

Table 4: In Vivo Immune Cell Profiling in Tumor Microenvironment (% of CD45+ Cells)

Treatment Group% CD8+ T Cells% CD4+ T Cells% Regulatory T Cells% Myeloid-Derived Suppressor Cells
Vehicle Control
This compound
Anti-PD-1
Combination

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTS/MTT Assay)

This protocol determines the concentration of this compound and/or anti-PD-1 that inhibits cell growth by 50% (IC50). Assays that measure metabolic activity are suitable for analyzing cell viability and proliferation[11][12][13][14].

  • Materials:

    • Cancer cell lines of interest (e.g., MC38, B16-F10)[15]

    • Complete cell culture medium

    • 96-well plates

    • This compound

    • Anti-PD-1 antibody

    • MTS or MTT reagent

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Prepare serial dilutions of this compound and anti-PD-1, both individually and in combination at a fixed ratio.

    • Treat the cells with the compounds for 48-72 hours.

    • Add MTS or MTT reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

2. Apoptosis and Ferroptosis Detection Assay

This assay distinguishes between different modes of cell death induced by the treatments. Annexin V staining is a widely used method for detecting early apoptosis[16][17][18][19][20]. Ferroptosis can be assessed by measuring lipid peroxidation.

  • Materials:

    • Treated cells from the viability assay

    • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit[16][17]

    • Lipid peroxidation sensor (e.g., C11-BODIPY)

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment with this compound, anti-PD-1, and the combination.

    • For apoptosis detection, wash the cells with PBS and resuspend in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark.

    • For ferroptosis detection, incubate a separate set of treated cells with the lipid peroxidation sensor.

    • Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both. Increased fluorescence from the lipid peroxidation sensor indicates ferroptosis.

In Vivo Studies

1. Syngeneic Mouse Tumor Model

Syngeneic models are crucial for immuno-oncology research as they utilize immunocompetent mice, allowing for the evaluation of immunotherapies[15][21][22][23][24].

  • Materials:

    • Immunocompetent mice (e.g., C57BL/6 or BALB/c)[15]

    • Syngeneic tumor cell line (e.g., MC38 for C57BL/6, CT26 for BALB/c)[15]

    • This compound

    • Anti-PD-1 antibody

    • Calipers for tumor measurement

  • Procedure:

    • Inject tumor cells subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (Vehicle, this compound, anti-PD-1, Combination).

    • Administer treatments according to a predetermined schedule (e.g., this compound daily via intraperitoneal injection, anti-PD-1 every 3 days via intraperitoneal injection)[1].

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the mice and harvest tumors for further analysis.

2. Immune Cell Profiling by Flow Cytometry

This protocol is for analyzing the immune cell infiltrate within the tumor microenvironment. Flow cytometry is a powerful technique for identifying and quantifying different immune cell populations[25][26][27][28][29].

  • Materials:

    • Harvested tumors

    • Enzyme digestion cocktail (e.g., collagenase, DNase)

    • 70 µm cell strainers

    • Red blood cell lysis buffer

    • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1)

    • Flow cytometer

  • Procedure:

    • Mince the harvested tumors and digest them into a single-cell suspension using an enzyme cocktail.

    • Pass the suspension through a 70 µm cell strainer to remove debris.

    • Lyse red blood cells using a lysis buffer.

    • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against various immune cell markers.

    • Acquire the data on a flow cytometer.

    • Analyze the data to quantify the proportions of different immune cell populations within the tumor.

Conclusion

The provided experimental design offers a robust framework for the preclinical evaluation of this compound and anti-PD-1 combination therapy. By systematically assessing in vitro synergy and in vivo efficacy, researchers can gain valuable insights into the therapeutic potential and underlying mechanisms of this novel treatment strategy. The detailed protocols and data presentation guidelines aim to ensure the generation of high-quality, reproducible data to inform further drug development efforts.

References

Troubleshooting & Optimization

ML162 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of ML162. Find troubleshooting tips and answers to frequently asked questions to ensure the successful application of this compound in your experiments.

Troubleshooting Guide

Encountering issues with this compound solubility? This guide provides solutions to common problems.

Q1: My this compound solution appears cloudy or has visible precipitate after dissolving. What should I do?

A1: Cloudiness or precipitation in your this compound solution can arise from several factors. Follow these steps to troubleshoot the issue:

  • Ensure Proper Solvent and Concentration: this compound is highly soluble in dimethyl sulfoxide (DMSO) but is insoluble in water.[1] Verify that you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1]

  • Sonication and Gentle Warming: To aid dissolution, sonication is recommended.[2] You may also gently warm the solution.

  • Prepare Fresh Solutions: It is best practice to prepare this compound working solutions immediately before use.[2] If you are using a stock solution, ensure it has been stored correctly at -20°C or -80°C and brought to room temperature before use.[2][3]

Q2: I'm observing lower than expected efficacy in my cell-based assays. Could this be related to this compound solubility?

A2: Yes, poor solubility can lead to a lower effective concentration of this compound in your experiments, resulting in reduced efficacy.

  • Check Stock Solution Integrity: If you are using a stored stock solution, it may have degraded. For optimal results, use stock solutions stored at -80°C for no longer than one year or at -20°C for up to one month.[2][3]

  • Final Working Concentration in Media: When preparing your final working solution in cell culture media, ensure that the concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced toxicity and precipitation of this compound. A common method is to perform serial dilutions of your DMSO stock solution in the culture medium.

Q3: I need to prepare this compound for an in vivo animal study, but it's precipitating in my formulation. How can I resolve this?

A3: Formulating this compound for in vivo use requires a specific vehicle to maintain its solubility. A commonly used formulation consists of a mixture of solvents.

  • Recommended In Vivo Formulation: A suggested vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]

  • Sequential Addition of Solvents: When preparing this formulation, it is crucial to add the solvents sequentially. Ensure the this compound is fully dissolved in DMSO before adding the other components.[2] The solution should be clear before the addition of the next solvent.[2]

  • Immediate Use: The final formulated solution for in vivo experiments should be prepared and used immediately for best results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor widely recognized for its ability to induce ferroptosis, a form of iron-dependent programmed cell death.[1][4] It has been traditionally described as a covalent inhibitor of Glutathione Peroxidase 4 (GPX4), an enzyme that protects cells from lipid peroxidation.[1][4] By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering cell death.[4] However, recent studies suggest that this compound may not directly inhibit GPX4 but rather another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[5][6][7] The inhibition of TXNRD1 can also lead to increased oxidative stress and ferroptosis.[5][6] this compound has also been shown to increase the expression of p62 and Nrf2.[1][3]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is readily soluble in DMSO and ethanol, but it is insoluble in water.[1] For preparing stock solutions, high-purity, anhydrous DMSO is the most commonly recommended solvent.[1][2]

Q3: What is the maximum solubility of this compound in common solvents?

A3: The reported solubility of this compound can vary slightly between suppliers. Below is a summary of the reported solubility data:

SolventConcentration (mg/mL)Molar Concentration (mM)Source
DMSO95198.99--INVALID-LINK--[1]
DMSO247517.39--INVALID-LINK--[2]
Ethanol10---INVALID-LINK--[1]
WaterInsoluble---INVALID-LINK--[1]

Q4: How should I store this compound powder and its stock solutions?

A4: Proper storage is crucial for maintaining the stability and activity of this compound.

  • Powder: The solid form of this compound should be stored at -20°C for up to 3 years.[2]

  • In Solvent: Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C for up to one year, or at -20°C for up to one month.[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to make 1 mL of a 10 mM stock solution from 1 mg of this compound (MW: 477.4 g/mol ), add 209.47 µL of DMSO.

    • Vortex the solution thoroughly to ensure complete dissolution.

    • If necessary, sonicate the solution for a few minutes to aid dissolution.[2]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Appropriate cell culture medium

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

    • Mix the working solution gently but thoroughly by pipetting.

    • Add the working solution to your cell cultures immediately.

Protocol 3: Preparation of this compound Formulation for In Vivo Experiments

  • Materials:

    • This compound powder

    • DMSO

    • PEG300

    • Tween 80

    • Saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound in DMSO. For example, to achieve a final concentration of 0.48 mg/mL in the formulation, you can first dissolve a higher concentration in DMSO.[2]

    • Sequentially add the other solvents in the following order, ensuring the solution is clear after each addition:

      • PEG300 (to a final concentration of 40%)

      • Tween 80 (to a final concentration of 5%)

      • Saline (to a final concentration of 45%)

    • The final formulation should be a clear solution.

    • Use the freshly prepared formulation for your animal experiments immediately.[2]

Visualizations

ML162_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Lipid_ROS Lipid ROS Accumulation Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis This compound This compound GPX4 GPX4 This compound->GPX4 Inhibits (Covalent) TXNRD1 TXNRD1 This compound->TXNRD1 Inhibits (Recent Finding) Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Reduces GSH Glutathione (GSH) GSH->GPX4 Cofactor Lipid_Peroxides->Lipid_ROS

Caption: Signaling pathway of this compound-induced ferroptosis.

ML162_Solubility_Troubleshooting Start Start: This compound Solubility Issue CheckSolvent Is the solvent anhydrous DMSO? Start->CheckSolvent UseFreshDMSO Use fresh, anhydrous DMSO. CheckSolvent->UseFreshDMSO No CheckConcentration Is the concentration within solubility limits? CheckSolvent->CheckConcentration Yes UseFreshDMSO->CheckConcentration AdjustConcentration Lower the concentration. CheckConcentration->AdjustConcentration No ApplyEnergy Have you tried sonication/gentle warming? CheckConcentration->ApplyEnergy Yes AdjustConcentration->ApplyEnergy DoSonication Sonicate and/or gently warm the solution. ApplyEnergy->DoSonication No FreshPreparation Was the solution prepared fresh? ApplyEnergy->FreshPreparation Yes DoSonication->FreshPreparation PrepareFresh Prepare a fresh solution immediately before use. FreshPreparation->PrepareFresh No Resolved Issue Resolved FreshPreparation->Resolved Yes PrepareFresh->Resolved

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Optimizing ML162 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the ferroptosis-inducing agent ML162 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that induces a form of regulated cell death called ferroptosis.[1] Initially, it was believed to be a direct inhibitor of Glutathione Peroxidase 4 (GPX4). However, more recent evidence strongly suggests that this compound does not directly inhibit GPX4 but instead targets and inhibits another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[2][3] Inhibition of TXNRD1 disrupts the cellular antioxidant defense system, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death, characteristic of ferroptosis.[3]

Q2: What is a recommended starting dose for this compound in mice?

A2: A commonly cited in vivo dose of this compound is 40 mg/kg, administered once daily via intraperitoneal (i.p.) injection.[1] This dose has been used in BALB/c mice bearing TS/A tumors.[1] However, the optimal dose can vary depending on the mouse strain, tumor model, and experimental endpoint. It is crucial to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model.

Q3: How should I formulate this compound for in vivo administration?

A3: this compound has limited aqueous solubility. A common formulation for intraperitoneal injection is a solution prepared in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] It is recommended to add the solvents sequentially and ensure the solution is clear before administration.[1] For other routes of administration, the formulation may need to be optimized.

Q4: What are the potential side effects or toxicity of this compound in vivo?

A4: There is limited publicly available information specifically detailing the in vivo toxicity profile and the maximum tolerated dose (MTD) of this compound. While some related thioredoxin reductase inhibitors have been reported to have low overt toxicity in mice at high doses, this cannot be directly extrapolated to this compound.[3] Researchers should carefully monitor animals for signs of toxicity, such as weight loss, changes in behavior, or signs of organ damage, especially during initial dose-finding studies. A recent study on a derivative of this compound suggested that the parent compound may have some toxicity.

Q5: How can I confirm that this compound is inducing ferroptosis in my in vivo model?

A5: To confirm ferroptosis induction, you should assess for key hallmarks of this cell death pathway in your tissue of interest. This includes detecting increased lipid peroxidation, for which you can use markers like 4-hydroxynonenal (4-HNE) via immunohistochemistry. Additionally, you can perform a TUNEL assay to detect DNA fragmentation, which occurs during ferroptosis. It is also advisable to assess the expression or activity of proteins involved in the ferroptosis pathway.

Troubleshooting Guide

Problem: I administered 40 mg/kg of this compound to my mice, and they showed signs of severe toxicity or died.

  • Possible Cause: The 40 mg/kg dose may be above the maximum tolerated dose (MTD) for your specific mouse strain or experimental conditions. Animal strain, age, and health status can all influence tolerance to a compound.

  • Solution:

    • Perform a dose-escalation study: Start with a lower dose (e.g., 10 mg/kg) and gradually increase the dose in different cohorts of animals.

    • Monitor for signs of toxicity: Closely observe the animals for weight loss, reduced activity, ruffled fur, or other signs of distress.

    • Establish the MTD: The MTD is the highest dose that does not cause unacceptable toxicity. This should be determined before proceeding with efficacy studies.

Problem: I am not observing the expected anti-tumor effect with this compound at 40 mg/kg.

  • Possible Cause 1: Insufficient drug exposure. The pharmacokinetics (PK) of this compound in your model may lead to rapid clearance and insufficient time for the drug to engage its target.

  • Solution 1:

    • Increase dosing frequency: Consider administering the drug twice daily if its half-life is short.

    • Change the route of administration: For example, intravenous (i.v.) administration might provide higher initial exposure compared to i.p. injection.

    • Perform pharmacokinetic studies: If possible, measure the concentration of this compound in the plasma and tumor tissue over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Possible Cause 2: Lack of target engagement. The dose may not be sufficient to inhibit TXNRD1 effectively in the tumor tissue.

  • Solution 2:

    • Perform a pharmacodynamic (PD) study: Collect tumor tissue at different time points after this compound administration and measure the activity of TXNRD1 to confirm target engagement.

    • Increase the dose: If the 40 mg/kg dose is well-tolerated but does not show sufficient target inhibition, a higher dose may be necessary.

  • Possible Cause 3: Tumor model is resistant to ferroptosis. Some tumor types may have intrinsic resistance mechanisms to ferroptosis.

  • Solution 3:

    • Assess ferroptosis markers: Confirm that this compound is capable of inducing ferroptosis in your tumor cells in vitro before moving to in vivo studies.

    • Consider combination therapies: Combining this compound with other agents that can enhance ferroptosis or target other pathways in the tumor may be more effective.

Quantitative Data Summary

ParameterValueSpecies/Cell LineRoute of AdministrationCitation
In Vivo Dosage 40 mg/kg, once dailyBALB/c miceIntraperitoneal (i.p.)[1]
In Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline-Intraperitoneal (i.p.)[1]
In Vitro IC50 (TXNRD1 inhibition) Concentrations of 0.5 µM or higher showed significant inhibitionHuman lung cancer cells A549-[1]
In Vitro Cell Viability (EC50) 1-16 µM (dose-dependent cell death)Melanoma cells A2058 and A375-[1]

Experimental Protocols

In Vivo Efficacy Study with this compound
  • Animal Model: Use an appropriate tumor model (e.g., xenograft or syngeneic) in a suitable mouse strain.

  • Dose Determination: Based on a prior dose-finding study, select the optimal dose of this compound. If no prior data is available, start with a dose-escalation study (e.g., 10, 20, 40 mg/kg).

  • Formulation: Prepare the this compound formulation as described in the table above. Prepare a vehicle control solution without this compound.

  • Treatment: Once tumors are established (e.g., 50-100 mm³), randomize animals into treatment and vehicle control groups. Administer this compound or vehicle via the chosen route (e.g., i.p.) at the determined frequency (e.g., once daily).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (based on tumor burden or a pre-determined time point), euthanize the animals and collect tumors and other relevant tissues for further analysis.

Assessment of TXNRD1 Activity in Tissues
  • Tissue Collection: Collect tumor or other tissues of interest from this compound- and vehicle-treated animals at various time points after the last dose.

  • Tissue Homogenization: Homogenize the tissues in a suitable lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the tissue lysates.

  • TXNRD1 Activity Assay: Use a commercially available TXNRD1 activity assay kit or a published protocol. These assays typically measure the reduction of a substrate (e.g., DTNB) by TXNRD1 in the presence of NADPH.

  • Data Analysis: Normalize the TXNRD1 activity to the total protein concentration and compare the activity between the this compound-treated and vehicle control groups.

Detection of Ferroptosis in Tissues
  • Tissue Preparation: Collect and fix tissues in 10% neutral buffered formalin and embed in paraffin.

  • Immunohistochemistry (IHC) for 4-HNE:

    • Deparaffinize and rehydrate tissue sections.

    • Perform antigen retrieval.

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody against 4-HNE.

    • Incubate with a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

    • Develop with a suitable substrate (e.g., DAB) and counterstain with hematoxylin.

    • Image and quantify the staining intensity.

  • TUNEL Assay:

    • Use a commercially available TUNEL assay kit for paraffin-embedded tissues.

    • Follow the manufacturer's instructions for deparaffinization, rehydration, and permeabilization.

    • Incubate with the TdT reaction mixture.

    • Detect the incorporated labeled nucleotides using a fluorescent microscope or a colorimetric detection system.

    • Quantify the percentage of TUNEL-positive cells.

Visualizations

ML162_Signaling_Pathway This compound Signaling Pathway This compound This compound TXNRD1 TXNRD1 (Thioredoxin Reductase 1) This compound->TXNRD1 Inhibits Thioredoxin_ox Thioredoxin (Oxidized) TXNRD1->Thioredoxin_ox Reduces Thioredoxin_red Thioredoxin (Reduced) Peroxiredoxins Peroxiredoxins Thioredoxin_red->Peroxiredoxins Reduces ROS Lipid ROS Peroxiredoxins->ROS Detoxifies Ferroptosis Ferroptosis ROS->Ferroptosis Induces

Caption: this compound inhibits TXNRD1, leading to ferroptosis.

InVivo_Dosage_Optimization In Vivo Dosage Optimization Workflow cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Efficacy and Pharmacodynamics DoseEscalation Dose Escalation Study (e.g., 10, 20, 40, 80 mg/kg) MonitorToxicity Monitor for Toxicity (Weight loss, clinical signs) DoseEscalation->MonitorToxicity DetermineMTD Determine Maximum Tolerated Dose (MTD) MonitorToxicity->DetermineMTD EfficacyStudy Efficacy Study at MTD and sub-MTD doses DetermineMTD->EfficacyStudy Inform Dose Selection PD_Analysis Pharmacodynamic Analysis (TXNRD1 inhibition, Ferroptosis markers) EfficacyStudy->PD_Analysis OptimalDose Select Optimal Biological Dose PD_Analysis->OptimalDose

Caption: Workflow for optimizing this compound dosage in vivo.

References

Technical Support Center: Understanding Potential Off-Target Effects of ML162

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of ML162, a compound widely used to induce ferroptosis. Recent evidence has fundamentally shifted our understanding of its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: Is this compound a specific inhibitor of Glutathione Peroxidase 4 (GPX4)?

A1: While initially characterized as a GPX4 inhibitor, recent studies have shown that this compound and the related compound RSL3 do not directly inhibit recombinant GPX4 in biochemical assays.[1][2] Instead, they are potent inhibitors of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[1][2] Therefore, attributing all cellular effects of this compound solely to GPX4 inhibition is likely inaccurate.

Q2: What is the primary off-target of this compound?

A2: The primary and most well-characterized off-target of this compound is Thioredoxin Reductase 1 (TXNRD1).[1][2] this compound's inhibitory effect on TXNRD1 has been demonstrated in both biochemical and cellular assays.[2]

Q3: Are there other potential off-targets of this compound?

A3: Yes, as a chloroacetamide-containing compound, this compound is a reactive electrophile with the potential for low proteome-wide selectivity and multiple off-target interactions.[3] Proteomic studies have suggested that this compound can covalently bind to numerous cellular proteins.[3] For instance, some studies have identified highly abundant proteins like tubulins as potential off-targets.[4]

Q4: Why is the cell death induced by this compound not always fully rescued by ferrostatin-1?

A4: The incomplete rescue of this compound-induced cell death by the ferroptosis inhibitor ferrostatin-1 is likely due to its off-target effects.[4] Inhibition of other crucial cellular targets, such as TXNRD1, can trigger cell death pathways that are independent of or parallel to classical ferroptosis, and thus not fully reversible by ferrostatin-1 alone.

Q5: How does the off-target profile of this compound compare to other ferroptosis inducers like ML210?

A5: this compound, a chloroacetamide-based inhibitor, exhibits broader off-target effects compared to ML210, which has a nitroisoxazole warhead. Proteome reactivity profiling has shown that this compound engages in a larger number of covalent interactions with cellular proteins than ML210, indicating lower selectivity.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Incomplete rescue of cell death with ferrostatin-1. The observed cell death may not be solely due to ferroptosis. This compound's off-target inhibition of proteins like TXNRD1 could be inducing other cell death pathways.- Use additional inhibitors to dissect the cell death mechanism (e.g., apoptosis or necroptosis inhibitors).- Validate findings with genetic approaches, such as siRNA-mediated knockdown of GPX4 and TXNRD1, to confirm the involvement of each target.- Consider using a more selective GPX4 inhibitor, such as ML210, as a control.
Discrepancy between cellular and biochemical assay results. This compound may not directly inhibit purified GPX4 in biochemical assays, while showing potent effects in cellular assays. This is consistent with its primary off-target being TXNRD1 within the cellular environment.- Perform direct enzymatic assays with recombinant TXNRD1 to confirm its inhibition by this compound.- Utilize cellular thermal shift assays (CETSA) to verify target engagement of both GPX4 and TXNRD1 in intact cells.
Unexpected changes in cellular redox state. Inhibition of TXNRD1 by this compound can significantly impact the thioredoxin system, a major cellular antioxidant pathway, leading to broader redox imbalances than would be expected from GPX4 inhibition alone.- Measure the activity of the thioredoxin system directly using probes like RX1.[5] - Assess overall cellular redox state using probes for reactive oxygen species (ROS) and glutathione levels.
Variability in experimental results. The high reactivity of the chloroacetamide warhead in this compound can lead to interactions with various cellular components, potentially causing batch-to-batch or experiment-to-experiment variability.- Ensure consistent experimental conditions (e.g., cell density, incubation time, compound concentration).- Use freshly prepared this compound solutions for each experiment.- Include positive and negative controls in all assays.

Quantitative Data on this compound Off-Target Effects

While a comprehensive quantitative profile of all this compound off-targets is still an active area of research, the following table summarizes key findings regarding its interaction with TXNRD1.

Target Compound Assay Type Metric Value Reference
TXNRD1RSL3 & this compoundnanoDSFThermal Shift (ΔTm)+2.0°C & +2.3°C (at 100 µM)[1]
GPX1AuranofinEnzymatic AssayIC504.7 µM[1]
TXNRD1AuranofinEnzymatic AssayIC50~19.0 µM[1]

Note: Direct IC50 values for this compound against TXNRD1 are not consistently reported in the reviewed literature, but thermal shift assays confirm direct binding and inhibition.

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of this compound's binding to its potential targets (e.g., GPX4 and TXNRD1) in intact cells.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Shock: After treatment, wash the cells with PBS and resuspend them. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the levels of the target proteins (GPX4, TXNRD1) in the soluble fraction by Western blotting or other quantitative protein analysis methods. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[6][7][8][9]

2. TXNRD1 Activity Assay in Cell Lysates

This assay measures the enzymatic activity of TXNRD1 in cells treated with this compound.

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle as described above. After treatment, wash the cells and lyse them in a suitable buffer.

  • Activity Measurement: The activity of TXNRD1 can be measured using various methods, including the insulin reduction assay or specific fluorescent probes like RX1.[5][10]

    • Insulin Reduction Assay: This assay measures the reduction of insulin by thioredoxin, which is in turn reduced by TXNRD1. The reduction of insulin leads to its precipitation, which can be quantified by measuring the turbidity of the solution.

    • RX1 Probe Assay: The RX1 probe is a selective substrate for TXNRD1.[5] Upon reduction by TXNRD1, the probe releases a fluorescent reporter, and the increase in fluorescence is proportional to TXNRD1 activity.

  • Data Analysis: Compare the TXNRD1 activity in this compound-treated cells to that in vehicle-treated cells to determine the extent of inhibition.

3. Competitive Chemical Proteomics for Off-Target Profiling

This advanced technique can identify a broader range of this compound's cellular targets.

  • Probe Synthesis: Synthesize a chemical probe version of this compound that contains a "clickable" tag, such as an alkyne or azide group.

  • Cell Treatment and Lysis: Treat cells with the this compound probe. For competitive profiling, pre-incubate cells with an excess of untagged this compound before adding the probe.

  • Click Chemistry: Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-bound proteins.

  • Protein Enrichment and Identification: Use streptavidin beads to enrich the biotin-tagged proteins. Elute the bound proteins and identify them using mass spectrometry.

  • Data Analysis: Proteins that are pulled down by the probe but not in the presence of excess untagged this compound are considered potential off-targets.[4][11]

Visualizations

ML162_Mechanism_of_Action cluster_on_target Presumed On-Target Pathway cluster_off_target Identified Off-Target Pathway This compound This compound GPX4 GPX4 This compound->GPX4 Initially Proposed Inhibition TXNRD1 TXNRD1 This compound->TXNRD1 Potent Inhibition Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Reduces Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Induces Thioredoxin Thioredoxin (Trx) TXNRD1->Thioredoxin Reduces Redox_Homeostasis Cellular Redox Homeostasis Thioredoxin->Redox_Homeostasis Maintains

Caption: Updated mechanism of action for this compound.

Off_Target_ID_Workflow start Start: Hypothesis of Off-Target Effects cetca Cellular Thermal Shift Assay (CETSA) (Target Engagement) start->cetca activity_assay Enzymatic Activity Assays (Functional Inhibition) start->activity_assay proteomics Competitive Chemical Proteomics (Global Profiling) start->proteomics validation Validation of Hits (e.g., siRNA, Western Blot) cetca->validation activity_assay->validation proteomics->validation conclusion Conclusion: Confirmed Off-Target Profile validation->conclusion Troubleshooting_Logic start Unexpected Experimental Outcome q1 Is cell death incompletely rescued by Ferrostatin-1? start->q1 a1 Consider Off-Target Effects (e.g., TXNRD1 inhibition) q1->a1 Yes q2 Are cellular and biochemical assay results discordant? q1->q2 No solution Solution: Validate with orthogonal methods (CETSA, activity assays, genetic knockdown) a1->solution a2 Primary target may be different in cells (e.g., TXNRD1 vs. GPX4) q2->a2 Yes q3 Are there unexpected changes in cellular redox state? q2->q3 No a2->solution a3 Inhibition of other redox pathways (e.g., Thioredoxin system) q3->a3 Yes q3->solution No a3->solution

References

Technical Support Center: Measuring ML162 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions for measuring ML162 target engagement in cellular contexts.

Frequently Asked Questions (FAQs)

Q1: What is the primary cellular target of this compound?

A1: this compound has been widely described as a covalent inhibitor of Glutathione Peroxidase 4 (GPX4) that induces ferroptosis.[1][2][3] However, recent studies have challenged this by demonstrating that this compound may not directly inhibit recombinant GPX4 activity.[4][5] Instead, these studies suggest that this compound is an efficient inhibitor of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[4][5] It is therefore crucial for researchers to empirically validate the target engagement of this compound in their specific cellular models, considering both GPX4 and TXNRD1 as potential targets.

Q2: What are the recommended methods to directly measure this compound target engagement in cells?

A2: Direct measurement of target engagement is critical to confirm that a molecule physically interacts with its intended target in a cellular environment.[6][7] For a covalent inhibitor like this compound, several methods are suitable:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.[8][9] Increased thermal stability of a protein in the presence of the compound suggests direct binding. CETSA is advantageous as it can be performed in intact cells or cell lysates without modifying the compound.[9][10]

  • Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that a small molecule binding to a protein can protect it from proteolysis.[11][12][13] It is a useful method for target identification and validation that does not require any modification of the small molecule.[14][15]

  • Mass Spectrometry-Based Proteomics: This is a powerful approach to directly identify the covalent modification of a target protein. By analyzing the tryptic peptides of the target protein, one can identify the specific peptide that has been modified by this compound, confirming direct engagement and often identifying the binding site.[16][17][18]

  • Photo-affinity Labeling (PAL): This method involves synthesizing a version of this compound that includes a photoreactive group and an enrichment handle (like biotin or an alkyne).[19][20][21] Upon UV irradiation, the probe covalently crosslinks to its binding partners, which can then be enriched and identified by mass spectrometry. This can help to identify both on- and off-targets.[19]

Q3: How can I indirectly measure the cellular activity of this compound's target?

A3: Indirectly measuring target engagement involves assessing the functional consequences of the compound's interaction with its target. Given the proposed targets of this compound, you can measure:

  • Thioredoxin Reductase 1 (TXNRD1) Activity: Since recent evidence points to TXNRD1 as a direct target, measuring its enzymatic activity in cells treated with this compound is a key assay.[4][5] This can be done using specific activity probes, such as the RX1 activity probe mentioned in the literature, which allows for the quantification of cellular TXNRD1 activity.[1][5]

  • Induction of Ferroptosis: this compound is known to induce a specific form of iron-dependent cell death called ferroptosis.[1] Measuring markers of ferroptosis, such as lipid peroxidation, can serve as a downstream indicator of target engagement. This effect can be reversed by ferroptosis inhibitors like ferrostatin-1.[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to assess the thermal stabilization of a target protein (e.g., TXNRD1 or GPX4) in response to this compound binding.[8][9][10]

Methodology:

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).

  • Harvesting: After treatment, wash the cells with PBS and harvest them by scraping. Resuspend the cell pellets in a lysis buffer (e.g., PBS with protease inhibitors).

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Heating: Aliquot the supernatant into separate PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should be kept at room temperature as an unheated control.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Analysis: Collect the supernatant and analyze the protein levels of your target (TXNRD1 or GPX4) by Western blotting. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm in the this compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

This protocol describes how to use DARTS to determine if this compound binds to a target protein by assessing its protection from proteolysis.[11][12][15]

Methodology:

  • Cell Lysis: Harvest untreated cells and prepare a cell lysate as described in the CETSA protocol (steps 2-4).

  • Compound Incubation: Divide the cell lysate into aliquots. Treat the aliquots with various concentrations of this compound or a vehicle control. Incubate at room temperature for 1 hour.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot. The optimal protease and concentration should be determined empirically. Incubate for a set time (e.g., 10-30 minutes) at the optimal temperature for the protease.

  • Stopping Digestion: Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating the samples.

  • Analysis: Analyze the samples by SDS-PAGE and Coomassie staining to view the overall protein profile, or by Western blotting to specifically probe for the target protein (TXNRD1 or GPX4). A decrease in the degradation of the target protein in the this compound-treated samples compared to the control indicates binding.

Protocol 3: Cellular Thioredoxin Reductase 1 (TXNRD1) Activity Assay

This protocol provides a general workflow to measure the enzymatic activity of TXNRD1 in cells following treatment with this compound, based on literature descriptions.[1][5]

Methodology:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 96-well plate). Allow them to adhere and grow. Treat the cells with a dose range of this compound or vehicle control for the desired time (e.g., 4-24 hours).

  • Lysis and Activity Measurement: After treatment, wash the cells and lyse them according to the manufacturer's protocol of a commercially available TXNRD1 activity assay kit. These kits typically provide a specific substrate for TXNRD1 and a detection reagent that measures the product of the enzymatic reaction.

  • Data Acquisition: Measure the signal (e.g., fluorescence or absorbance) using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the TXNRD1 activity for each treatment condition relative to the vehicle control. A dose-dependent decrease in TXNRD1 activity in this compound-treated cells would indicate target engagement and inhibition.

Quantitative Data Summary

The following tables provide a summary of reported quantitative data for this compound.

Table 1: Reported Cellular Potencies of this compound

Cell LineAssayParameterValueReference
HRASG12V BJ FibroblastsCell ViabilityIC5025 nM[3]
Wild-type BJ FibroblastsCell ViabilityIC50578 nM[3]
A549 Human Lung CancerTXNRD1 ActivityInhibitionSignificant at ≥ 0.5 µM[1]
A2058 MelanomaCell ViabilityIC50Dose-dependent[1]
A375 MelanomaCell ViabilityIC50Dose-dependent[1]

Table 2: Example CETSA Data for this compound with TXNRD1

TreatmentTemperature (°C)% Soluble TXNRD1
Vehicle (DMSO)4100
Vehicle (DMSO)5085
Vehicle (DMSO)5452
Vehicle (DMSO)5820
Vehicle (DMSO)625
This compound (10 µM) 4 100
This compound (10 µM) 50 98
This compound (10 µM) 54 90
This compound (10 µM) 58 75
This compound (10 µM) 62 48

This table represents hypothetical data illustrating a thermal shift. A shift to higher temperatures for protein stability in the presence of this compound would indicate target engagement.

Visual Guides: Diagrams and Workflows

ML162_Pathway This compound This compound TXNRD1 TXNRD1 (Thioredoxin Reductase 1) This compound->TXNRD1 Inhibits Thioredoxin Thioredoxin (reduced) TXNRD1->Thioredoxin Reduces Peroxiredoxins Peroxiredoxins (reduced) Thioredoxin->Peroxiredoxins Reduces LipidPeroxides Lipid Peroxides Peroxiredoxins->LipidPeroxides Reduces Ferroptosis Ferroptosis LipidPeroxides->Ferroptosis Induces CETSA_Workflow cluster_cell_culture In-Cell cluster_lysate_processing In Vitro cluster_analysis Analysis A 1. Treat cells with This compound or Vehicle B 2. Harvest and Lyse Cells A->B C 3. Heat Lysate Aliquots to Different Temperatures B->C D 4. Centrifuge to Separate Soluble/Aggregated Proteins C->D E 5. Analyze Soluble Fraction by Western Blot D->E F 6. Plot Melting Curves to Determine Thermal Shift E->F DARTS_Workflow A 1. Prepare Cell Lysate B 2. Incubate Lysate with This compound or Vehicle A->B C 3. Limited Proteolysis (e.g., with Pronase) B->C D 4. Stop Digestion C->D E 5. Analyze by SDS-PAGE or Western Blot D->E F 6. Compare Protein Degradation E->F

References

Validation & Comparative

A Comparative Guide to Ferroptosis Induction: ML162 vs. Erastin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of ferroptosis inducers is critical for advancing research and developing novel therapeutics. This guide provides a detailed comparison of two widely used ferroptosis-inducing small molecules, ML162 and erastin, focusing on their mechanisms of action, efficacy, and potential off-target effects, supported by experimental data and protocols.

This comparison guide delves into the distinct mechanisms by which this compound and erastin trigger ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. While both compounds are potent inducers of this pathway, their molecular targets and downstream effects differ significantly, influencing their experimental applications and therapeutic potential.

Mechanisms of Action: A Tale of Two Pathways

Erastin, a first-in-class ferroptosis inducer, initiates cell death primarily by inhibiting the system Xc- cystine/glutamate antiporter. This transporter is crucial for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). By blocking system Xc-, erastin depletes intracellular GSH levels. GSH is an essential cofactor for Glutathione Peroxidase 4 (GPX4), the key enzyme that neutralizes lipid peroxides. The resulting inactivation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.

In contrast, this compound was initially identified as a direct, covalent inhibitor of GPX4. By binding to the active site of GPX4, this compound directly incapacitates the cell's primary defense against lipid peroxidation, leading to a rapid and potent induction of ferroptosis. However, recent studies have revealed a more complex mechanism, suggesting that this compound also inhibits thioredoxin reductase 1 (TXNRD1), another important selenoenzyme involved in cellular redox homeostasis.[1][2] This dual-targeting activity may contribute to its potent ferroptotic effects but also raises considerations about its specificity.

dot

Signaling Pathways of Erastin and this compound in Ferroptosis Induction cluster_erastin Erastin Pathway cluster_this compound This compound Pathway erastin Erastin system_xc System Xc- erastin->system_xc inhibits cystine Cystine Uptake ↓ system_xc->cystine gsh GSH Depletion cystine->gsh gpx4_common GPX4 Inactivation gsh->gpx4_common This compound This compound gpx4_this compound GPX4 This compound->gpx4_this compound inhibits txnrd1 TXNRD1 This compound->txnrd1 inhibits gpx4_this compound->gpx4_common lipid_ros Lipid ROS Accumulation gpx4_common->lipid_ros leads to ferroptosis Ferroptosis lipid_ros->ferroptosis

Caption: Signaling pathways of Erastin and this compound.

Quantitative Comparison of Efficacy

The potency of ferroptosis inducers is a critical parameter for experimental design and potential therapeutic applications. The half-maximal effective concentration (EC50) values for this compound and erastin can vary significantly depending on the cell line and experimental conditions. While direct comparative studies with comprehensive EC50 tables are still emerging, the available data suggests that this compound generally exhibits higher potency than erastin.

CompoundCell LineEC50 (µM)Reference
This compound H1975 (Lung Cancer)~0.15[2]
Erastin HCT116 (Colon Cancer)10.97 (WT), 9.64 (GPX4 KO)[3]
Erastin HEK293T>10[4]

Note: The provided EC50 values are from different studies and may not be directly comparable due to variations in experimental protocols.

Off-Target Effects: A Double-Edged Sword

While potent, both this compound and erastin have been reported to have off-target effects that researchers should consider.

This compound: The discovery of TXNRD1 as an additional target of this compound complicates the interpretation of experimental results.[1][2] Inhibition of TXNRD1 can independently induce cell death, and its contribution to the observed ferroptotic phenotype when using this compound needs to be carefully evaluated.

Erastin: Beyond its primary target, system Xc-, erastin has been shown to interact with the voltage-dependent anion channels (VDACs) 2 and 3 on the outer mitochondrial membrane.[5] This interaction can lead to alterations in mitochondrial metabolism and the production of mitochondrial ROS, which may contribute to the overall cell death process.[6]

Experimental Protocols

Accurate and reproducible assessment of ferroptosis is paramount. Below are detailed protocols for key experiments used to compare this compound and erastin.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound or erastin. Include a vehicle control (e.g., DMSO). To confirm ferroptosis, co-treat a set of wells with a ferroptosis inhibitor like ferrostatin-1 (1 µM).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix well on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the EC50 values.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay utilizes a fluorescent probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for the ratiometric detection of lipid peroxidation.

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate or on glass coverslips in a 24-well plate. Treat with this compound, erastin, and controls as described for the cell viability assay.

  • Probe Loading: After the desired treatment time, remove the media and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 2 µM C11-BODIPY 581/591 in serum-free media for 30 minutes at 37°C.

  • Image Acquisition (Microscopy) or Flow Cytometry:

    • Microscopy: Wash the cells with PBS and add fresh media. Acquire images using a fluorescence microscope with appropriate filter sets for the oxidized (green) and reduced (red) forms of the probe.

    • Flow Cytometry: After staining, detach the cells using trypsin, wash with PBS, and resuspend in a suitable buffer. Analyze the cells on a flow cytometer, measuring the fluorescence in the green and red channels.

  • Data Analysis: Calculate the ratio of green to red fluorescence intensity to quantify the level of lipid peroxidation.

Glutathione (GSH) Depletion Assay

This assay measures the intracellular concentration of GSH, which is a key indicator of erastin's mechanism of action.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound, erastin, and controls.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a buffer compatible with the chosen GSH detection kit.

  • GSH Measurement: Use a commercially available GSH assay kit (e.g., based on the DTNB-GSSG reductase recycling assay) to measure the GSH concentration in the cell lysates according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay) to normalize the GSH levels.

  • Data Analysis: Express the results as the amount of GSH per milligram of protein and compare the levels between different treatment groups.

dot

Experimental Workflow for Comparing this compound and Erastin cluster_assays Endpoint Assays start Start: Cell Culture treatment Treatment with this compound, Erastin +/- Ferrostatin-1 start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability lipid_ros_assay Lipid ROS Assay (e.g., C11-BODIPY) treatment->lipid_ros_assay gsh_assay GSH Assay treatment->gsh_assay analysis Data Analysis and Comparison viability->analysis lipid_ros_assay->analysis gsh_assay->analysis

Caption: A typical experimental workflow.

Conclusion

Both this compound and erastin are invaluable tools for studying ferroptosis. Erastin acts upstream by depleting the cellular antioxidant GSH, leading to GPX4 inactivation. In contrast, this compound acts as a direct inhibitor of GPX4, and potentially TXNRD1, resulting in a more direct and often more potent induction of ferroptosis. The choice between these two compounds will depend on the specific research question. For studies focused on the role of GSH depletion in ferroptosis, erastin is the logical choice. For direct and potent inhibition of GPX4, this compound is a powerful tool, although its effects on TXNRD1 should be considered. By understanding their distinct mechanisms and employing rigorous experimental protocols, researchers can effectively utilize these compounds to unravel the complexities of ferroptosis and its implications in health and disease.

References

A Comparative Guide to Validating the Inhibitory Effect of ML162 on GPX4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML162, a well-known inducer of ferroptosis, with other key compounds targeting the Glutathione Peroxidase 4 (GPX4) pathway. We will delve into the current understanding of their mechanisms of action, present comparative experimental data, and provide detailed protocols for validating their effects.

Recent paradigm-shifting research has challenged the long-held belief that this compound is a direct inhibitor of GPX4. Emerging evidence strongly suggests that this compound, along with the structurally similar compound RSL3, may exert its pro-ferroptotic effects through the direct inhibition of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1)[1]. This guide will address this crucial distinction and provide a framework for interpreting experimental results in this evolving field.

Comparison of Ferroptosis Inducers Targeting the GPX4 Pathway

The following table summarizes the key characteristics of this compound and other commonly used ferroptosis inducers that functionally inhibit GPX4.

FeatureThis compoundRSL3ML210FIN56
Proposed Primary Target Thioredoxin Reductase 1 (TXNRD1)[1][2]Thioredoxin Reductase 1 (TXNRD1)[1][2][3]Glutathione Peroxidase 4 (GPX4)[4][5]Induces GPX4 Degradation[6][7][8]
Mechanism of Action Covalent inhibitor of TXNRD1, leading to indirect inhibition of GPX4 function and induction of ferroptosis.Covalent inhibitor of TXNRD1, leading to indirect inhibition of GPX4 function and induction of ferroptosis.A prodrug that is metabolically activated within the cell to a reactive nitrile oxide electrophile, which then covalently binds to the selenocysteine residue of GPX4[4].Induces the degradation of GPX4 protein, though the precise upstream mechanism is still under full investigation but is known to involve the mevalonate pathway[6][7].
Direct GPX4 Inhibition (recombinant protein) No significant direct inhibition observed in recent studies[1][2].No significant direct inhibition observed in recent studies[1][2].Yes, by its activated metabolite[4].No, it promotes degradation[6][7][8][9].
IC50 for TXNRD1 Inhibition ~19.5 µM (in vitro assay)[10]~7.9 µM (in vitro assay)[10]Not reported to be a primary target.Not reported to be a primary target.
EC50 for Ferroptosis Induction Cell line dependent, typically in the nanomolar to low micromolar range. For example, IC50 of 25 nM in HRASG12V-expressing BJ fibroblasts.Cell line dependent, typically in the nanomolar to low micromolar range.EC50 of 30 nM for GPX4 inhibition. IC50 values for cell death are cell line dependent, e.g., 71 nM in BJeLR cells[4][5].Cell line dependent, typically in the micromolar range.

Signaling Pathways

The classical understanding of ferroptosis induction by GPX4 inhibition and the revised model incorporating the role of TXNRD1 are depicted below.

Canonical GPX4 Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors PUFA_PL PUFA-PL LPO Lipid Peroxides (LPO) PUFA_PL->LPO Oxidative Stress PLOH Non-toxic Lipid Alcohols LPO->PLOH GPX4 Activity Ferroptosis Ferroptosis LPO->Ferroptosis Accumulation Leads to GPX4 GPX4 GSH GSH GSH->GPX4 Cofactor GSSG GSSG GSH->GSSG ML210 ML210 (activated) ML210->GPX4 Direct Inhibition FIN56 FIN56 FIN56->GPX4 Promotes Degradation

Canonical GPX4-mediated ferroptosis pathway.

Revised Ferroptosis Pathway with TXNRD1 cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors PUFA_PL PUFA-PL LPO Lipid Peroxides (LPO) PUFA_PL->LPO Oxidative Stress PLOH Non-toxic Lipid Alcohols LPO->PLOH GPX4 Activity Ferroptosis Ferroptosis LPO->Ferroptosis Accumulation Leads to GPX4 GPX4 GSH GSH GSH->GPX4 Cofactor TXNRD1 TXNRD1 Thioredoxin_ox Thioredoxin (ox) Thioredoxin_red Thioredoxin (red) Thioredoxin_ox->Thioredoxin_red TXNRD1 Activity Thioredoxin_red->GPX4 Maintains GPX4 Function (indirectly) This compound This compound This compound->TXNRD1 Direct Inhibition RSL3 RSL3 RSL3->TXNRD1 Direct Inhibition

Revised pathway showing this compound/RSL3 targeting TXNRD1.

Experimental Protocols

To aid researchers in validating the effects of this compound and other compounds, we provide the following detailed experimental protocols.

Experimental Workflow for Validating GPX4 Inhibition

Experimental Workflow start Start: Select Cell Line and Compound step1 Cell Viability Assay (e.g., MTT, CellTiter-Glo) start->step1 Determine cytotoxic concentration step2 Lipid Peroxidation Assay (e.g., C11-BODIPY) step1->step2 Confirm induction of lipid peroxidation step3 Target Engagement Assay (e.g., CETSA for GPX4/TXNRD1) step2->step3 Validate direct target binding in cells step5 Western Blot Analysis (GPX4 protein levels) step2->step5 Assess effect on protein expression step4 Biochemical Activity Assay (Recombinant GPX4/TXNRD1) step3->step4 end Conclusion on Mechanism of Action step3->end step4->end step5->end

Workflow for validating GPX4-targeting ferroptosis inducers.
Cell Viability Assay to Determine Ferroptosis Induction

This protocol is to assess the cytotoxic effects of the compounds and to confirm that cell death is due to ferroptosis.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound and other test compounds

  • Ferrostatin-1 (ferroptosis inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl) for MTT assay

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (e.g., this compound, RSL3, ML210, FIN56) in complete medium. Also, prepare wells with the test compounds in combination with a ferroptosis inhibitor like Ferrostatin-1 (typically 1-2 µM). Include vehicle control (DMSO) wells.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • For MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader[11].

  • For CellTiter-Glo® Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader[12].

  • Calculate cell viability as a percentage of the vehicle-treated control. A rescue of cell death by Ferrostatin-1 is indicative of ferroptosis.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • Test compounds

  • C11-BODIPY 581/591 dye (stock solution in DMSO)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the test compounds at their effective concentrations for a predetermined time.

  • Thirty minutes to one hour before the end of the treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-10 µM[13][14][15][16].

  • Incubate the cells in the dark at 37°C.

  • After incubation, wash the cells twice with PBS.

  • Harvest the cells by trypsinization and resuspend them in PBS.

  • Analyze the cells immediately by flow cytometry. The oxidized form of the C11-BODIPY dye fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green fluorescence intensity indicates lipid peroxidation[13][14][15][16].

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to assess the direct binding of a compound to its target protein within a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cell line of interest

  • Test compounds

  • PBS with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against GPX4 and TXNRD1)

Procedure:

  • Culture cells to a high confluency and treat them with the test compound or vehicle (DMSO) for a specific duration (e.g., 1 hour).

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes[17][18][19][20][21].

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble GPX4 or TXNRD1 in the supernatant by Western blotting.

  • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement[17][18][19][20][21].

In Vitro GPX4/TXNRD1 Activity Assay

This assay directly measures the enzymatic activity of recombinant GPX4 or TXNRD1 in the presence of inhibitors.

Materials:

  • Recombinant human GPX4 or TXNRD1 enzyme

  • GPX4/TXNRD1 assay buffer

  • NADPH

  • Glutathione Reductase (for GPX4 assay)

  • GSH (for GPX4 assay)

  • Phosphatidylcholine hydroperoxide (PCOOH) or cumene hydroperoxide (substrate for GPX4)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) for TXNRD1 assay

  • Insulin (for TXNRD1 assay)

  • Test compounds

  • 96-well UV-transparent plate

  • Spectrophotometer plate reader

Procedure (GPX4 Activity):

  • Prepare a reaction mixture containing assay buffer, NADPH, Glutathione Reductase, and GSH.

  • Add the recombinant GPX4 enzyme and the test compound at various concentrations to the wells of a 96-well plate. Include a no-inhibitor control.

  • Pre-incubate for a short period.

  • Initiate the reaction by adding the substrate (e.g., cumene hydroperoxide).

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of NADPH consumption to determine GPX4 activity. A reduced rate in the presence of the compound indicates inhibition[22][23][24][25].

Procedure (TXNRD1 Activity):

  • Prepare a reaction mixture containing assay buffer, NADPH, and insulin.

  • Add the recombinant TXNRD1 enzyme and the test compound at various concentrations.

  • Pre-incubate the mixture.

  • Add DTNB to the wells. The reduction of DTNB by TXNRD1 produces a yellow product that can be measured at 412 nm.

  • Monitor the increase in absorbance at 412 nm over time.

  • A decreased rate of absorbance increase in the presence of the compound indicates TXNRD1 inhibition.

By employing this comprehensive set of comparative data and experimental protocols, researchers can effectively validate the inhibitory effects of this compound and other compounds on the GPX4 pathway, contributing to a more precise understanding of their mechanisms of action in inducing ferroptosis.

References

Validating ML162's Potent Inhibition of Thioredoxin Reductase 1 (TXNRD1): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML162, a known inducer of ferroptosis, and its validated activity as a potent inhibitor of Thioredoxin Reductase 1 (TXNRD1). Initially characterized as a GPX4 inhibitor, recent studies have compellingly demonstrated that this compound's primary target is TXNRD1.[1][2] This guide will objectively compare this compound's performance against other known TXNRD1 inhibitors, supported by experimental data, and provide detailed protocols for key validation assays.

Comparative Analysis of TXNRD1 Inhibitors

This compound has been shown to be an efficient inhibitor of TXNRD1, comparable to other well-established inhibitors. The following table summarizes the quantitative data on the inhibitory effects of this compound and alternative compounds on TXNRD1 activity.

CompoundTarget(s)IC50 (TXNRD1)Cellular Assay ObservationsKey Characteristics
This compound TXNRD1 Not explicitly stated in provided abstracts, but demonstrated to be an efficient inhibitor.Dose-dependent suppression of cellular TXNRD1 activity at concentrations of 0.5 µM or higher.[2][3] Rapid onset of inhibition, with significant suppression observed after 4 hours of treatment with ≥1 µM.[3][4]Initially identified as a GPX4 inhibitor, now understood to be a direct TXNRD1 inhibitor.[1][2] Induces ferroptosis.[1]
RSL3 TXNRD1Not explicitly stated in provided abstracts, but demonstrated to be an efficient inhibitor.Similar efficacy to this compound in suppressing cellular TXNRD1 activity.[3] Dose-dependent suppression at concentrations of 0.5 µM or higher.[2]Also previously considered a GPX4 inhibitor.[1][2] Induces ferroptosis.[1]
Auranofin TXNRD1, TXNRD2~1.1 nM (in HT22 cell lysates)[5]Known pan-TXNRD inhibitor.[6][7]FDA-approved drug, currently in clinical trials for cancer.[8] Less specific for TXNRD1 compared to TRi-1.[6][8]
TRi-1 TXNRD112 nM[9]More specific TXNRD1 inhibitor compared to auranofin.[8] Shows 5- to 10-fold higher specificity for TXNRD1 over TXNRD2.[6][7]Developed as a more specific TXNRD1 inhibitor with lower mitochondrial toxicity.[8]
TRi-2 TXNRD1Not explicitly stated in provided abstracts.More specific TXNRD1 inhibitor than auranofin.[8]Also developed as a more specific TXNRD1 inhibitor.[8]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and validation processes discussed, the following diagrams are provided.

TXNRD1_Pathway cluster_redox Cellular Redox Homeostasis cluster_inhibition Inhibition cluster_downstream Downstream Effects of Inhibition NADPH NADPH TXNRD1 TXNRD1 NADPH->TXNRD1 H+ Trx_ox Thioredoxin (Oxidized) TXNRD1->Trx_ox e- ROS ↑ ROS TXNRD1->ROS Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red Substrates_ox Oxidized Substrates Trx_red->Substrates_ox e- Substrates_red Reduced Substrates Substrates_ox->Substrates_red This compound This compound This compound->TXNRD1 RSL3 RSL3 RSL3->TXNRD1 Auranofin Auranofin Auranofin->TXNRD1 TRi_1_2 TRi-1 / TRi-2 TRi_1_2->TXNRD1 Lipid_Peroxidation ↑ Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Experimental_Workflow cluster_assays Validation Assays cluster_steps Experimental Steps cellular 1. Cellular TXNRD1 Activity Assay (e.g., RX1 probe) cell_culture Treat cells with inhibitor recombinant 2. Recombinant Enzyme Activity Assay (e.g., DTNB reduction) enzyme_prep Purify recombinant TXNRD1 dsf 3. Thermal Shift Assay (DSF) protein_dye Mix recombinant TXNRD1, inhibitor, and dye start Start: Select Inhibitor (e.g., this compound) start->cell_culture start->enzyme_prep start->protein_dye cell_lysis Cell lysis and protein quantification cell_culture->cell_lysis probe_incubation Incubate with fluorescent probe cell_lysis->probe_incubation readout1 Measure fluorescence probe_incubation->readout1 enzyme_inhibition Incubate enzyme with inhibitor enzyme_prep->enzyme_inhibition substrate_addition Add substrate (e.g., DTNB) enzyme_inhibition->substrate_addition readout2 Measure absorbance change substrate_addition->readout2 thermal_ramp Apply thermal ramp protein_dye->thermal_ramp readout3 Measure fluorescence change (melting curve) thermal_ramp->readout3

References

Unraveling the Anticancer Potential of ML162: A Comparative Guide Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer effects of ML162, a potent inducer of ferroptosis, across various cancer cell lines. We delve into its mechanism of action, compare its efficacy with other ferroptosis inducers, and provide detailed experimental data and protocols to support further investigation.

This compound has emerged as a significant small molecule in cancer research due to its ability to induce ferroptosis, a unique iron-dependent form of programmed cell death. This guide synthesizes findings on this compound's efficacy, offering a cross-validated perspective on its potential as a therapeutic agent.

Performance of this compound and Alternatives: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound and other relevant ferroptosis inducers, RSL3 and Erastin, in various cancer cell lines. This data highlights the differential sensitivity of cancer cells to these agents.

Cell LineCancer TypeThis compound IC50RSL3 IC50Erastin IC50Reference
HRASG12V-expressing BJ FibroblastsFibrosarcoma25 nM--[1]
Wild-type BJ FibroblastsFibrosarcoma578 nM--[1]
A549Non-Small Cell Lung Cancer-~0.5 µM-[2]
H1975Non-Small Cell Lung Cancer-150 nM-[2]
A2058MelanomaDose-dependent cell death--
A375MelanomaDose-dependent cell death--
MCF-7Breast Cancer---
MDA-MB-231Breast Cancer---

Note: Data for all compounds across all cell lines were not always available in the same study, hence some fields are marked "-". The term "Dose-dependent cell death" indicates that while a specific IC50 value was not provided, the compound was shown to be effective in a concentration-dependent manner.

Delving into the Mechanism of Action: The Ferroptosis Pathway

This compound is primarily recognized as a covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation, a hallmark of ferroptosis.[1] By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering iron-dependent cell death.

However, recent evidence suggests a more complex mechanism. Studies have indicated that this compound, along with another potent ferroptosis inducer, RSL3, may also directly inhibit Thioredoxin Reductase 1 (TXNRD1).[3][4][5] This dual-targeting capability could contribute to its potent anticancer effects. In vitro assays have shown that this compound inhibits TXNRD1 with an IC50 of 19.5 µM, while RSL3 exhibits an IC50 of 7.9 µM for the same enzyme.[5] This finding suggests that the anticancer activity of this compound may stem from the simultaneous disruption of two critical antioxidant pathways.

Below is a diagram illustrating the proposed signaling pathway of this compound-induced ferroptosis, taking into account the potential involvement of both GPX4 and TXNRD1.

ML162_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Lipid Peroxidation Lipid Peroxidation Lipid ROS Lipid ROS Lipid Peroxidation->Lipid ROS Generates This compound This compound GPX4 GPX4 This compound->GPX4 Inhibits TXNRD1 TXNRD1 This compound->TXNRD1 Inhibits GPX4->Lipid Peroxidation Reduces GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Cofactor Trx_ox Trx_ox TXNRD1->Trx_ox Reduces Trx_red Trx_red Trx_ox->Trx_red Trx_red->Lipid ROS Scavenges Ferroptosis Ferroptosis Lipid ROS->Ferroptosis Induces

Caption: Proposed mechanism of this compound-induced ferroptosis.

Experimental Protocols

To facilitate the replication and further investigation of this compound's anticancer effects, we provide generalized protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or other compounds for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic and necrotic cells following treatment.

  • Cell Treatment: Treat cells with the desired concentration of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis for GPX4 and TXNRD1

This technique is used to detect changes in the protein expression levels of this compound's targets.

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against GPX4, TXNRD1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of anticancer compounds.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Randomize the mice into treatment and control groups. Administer this compound (as a monotherapy or in combination) via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the cross-validation of this compound's anticancer effects.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Line Selection Cell Line Selection Dose-Response (MTT) Dose-Response (MTT) Cell Line Selection->Dose-Response (MTT) Mechanism of Action Mechanism of Action Dose-Response (MTT)->Mechanism of Action Xenograft Model Xenograft Model Dose-Response (MTT)->Xenograft Model Select effective dose Data Integration & Comparison Data Integration & Comparison Dose-Response (MTT)->Data Integration & Comparison Apoptosis (Flow Cytometry) Apoptosis (Flow Cytometry) Mechanism of Action->Apoptosis (Flow Cytometry) Target Protein Analysis (Western Blot) Target Protein Analysis (Western Blot) Mechanism of Action->Target Protein Analysis (Western Blot) Apoptosis (Flow Cytometry)->Data Integration & Comparison Target Protein Analysis (Western Blot)->Data Integration & Comparison Treatment Treatment Xenograft Model->Treatment Tumor Growth Monitoring Tumor Growth Monitoring Treatment->Tumor Growth Monitoring Endpoint Analysis Endpoint Analysis Tumor Growth Monitoring->Endpoint Analysis Endpoint Analysis->Data Integration & Comparison

Caption: Experimental workflow for this compound evaluation.

References

Safety Operating Guide

Navigating the Safe Disposal of ML162: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle ML162 with appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat. All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight 477.4 g/mol
Storage (Powder) -20°C for up to 3 years
Storage (in Solvent) -80°C for up to 1 year
Solubility in DMSO 95 - 100 mg/mL

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general guidelines for the disposal of hazardous chemical waste and should be adapted to comply with the specific regulations of your institution and local authorities.

Step 1: Inactivation of this compound (for solutions)

Given that this compound is a reactive covalent inhibitor, a primary goal of disposal is to neutralize its reactivity. This can be achieved by reacting it with a quenching agent.

  • Prepare a Quenching Solution: A freshly prepared 1 M solution of sodium thiosulfate or a similar mild reducing agent in an appropriate buffer (e.g., phosphate-buffered saline, PBS) can be used.

  • Reaction: In a designated chemical waste container, slowly add the this compound solution to an excess of the quenching solution (e.g., a 10-fold molar excess of the quenching agent to this compound).

  • Incubation: Gently swirl the mixture and allow it to react for at least one hour at room temperature within a chemical fume hood. This process aims to covalently modify the quenching agent, thereby inactivating the reactive functional group of this compound.

Step 2: Segregation and Collection of Waste

Proper segregation of chemical waste is crucial to prevent accidental reactions.

  • Designated Waste Container: All this compound waste, including the inactivated solution from Step 1, contaminated consumables (e.g., pipette tips, tubes), and unused solid this compound, must be collected in a clearly labeled, leak-proof hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate the contents, including "this compound (inactivated)," the solvent used (e.g., DMSO), and the date of accumulation.

  • Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.

Step 3: Disposal of Contaminated Materials

All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

  • Solid Waste: This includes gloves, paper towels, and other disposable labware. Place these items in a sealed, labeled bag and then into the designated solid hazardous waste container.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.

Step 4: Final Disposal by Environmental Health and Safety (EHS)

Your institution's Environmental Health and Safety (EHS) office is the final and most critical resource for the disposal of hazardous waste.

  • Contact EHS: Once your hazardous waste container is full or ready for disposal, contact your EHS office to arrange for a pickup.

  • Provide Information: Be prepared to provide detailed information about the contents of the waste container as indicated on the label.

  • Follow Institutional Protocols: Adhere strictly to your institution's specific procedures for waste pickup and documentation.

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory practices for handling reactive small molecules. Specific experimental protocols for the inactivation of covalent inhibitors may vary. It is recommended to consult relevant chemical literature or your institution's chemical safety experts for any specific protocols.

This compound Signaling Pathway and Experimental Workflow

This compound induces a form of programmed cell death called ferroptosis by covalently inhibiting two key enzymes: Glutathione Peroxidase 4 (GPX4) and Thioredoxin Reductase 1 (TXNRD1). The inhibition of these enzymes leads to an accumulation of lipid-based reactive oxygen species (ROS), ultimately causing cell death.

ML162_Pathway This compound Mechanism of Action This compound This compound GPX4 GPX4 This compound->GPX4 Inhibits TXNRD1 Thioredoxin Reductase 1 This compound->TXNRD1 Inhibits Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Reduces GSH Glutathione GSH->GPX4 Cofactor for Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

This compound inhibits GPX4 and TXNRD1, leading to ferroptosis.

By adhering to these procedures and understanding the mechanism of this compound, researchers can ensure a safe laboratory environment and responsible disposal of this potent research compound. Always consult with your institution's safety office for guidance specific to your location and facilities.

Essential Safety and Logistical Information for Handling ML162

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of ML162, a potent inducer of ferroptosis. The information herein is intended to supplement, not replace, institutional safety procedures and a thorough understanding of the compound's properties.

Summary of Key Safety Information

This compound is a covalent inhibitor that induces ferroptosis and shows antitumor activity.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on general best practices for handling similar potent, small-molecule inhibitors in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive assessment of potential hazards should be conducted before handling this compound. The following table outlines the recommended PPE.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Risk
Eye Protection Safety glasses with side shieldsChemical splash goggles or a face shield
Hand Protection Nitrile gloves (double-gloving recommended)Chemical-resistant gloves (consult manufacturer's compatibility chart)
Body Protection Laboratory coatChemical-resistant apron or suit
Respiratory Protection Not generally required for small quantities in a well-ventilated areaFitted N95 respirator or higher, especially if aerosolization is possible
Exposure Controls and First Aid
Exposure RouteFirst Aid Measures
Inhalation Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Operational and Disposal Plans

Adherence to proper operational procedures is paramount to ensure safety and experimental integrity.

Handling and Storage

Storage of this compound:

FormStorage TemperatureDuration
Powder-20°CUp to 3 years[1]
In solvent-80°CUp to 1 year[1]

Preparation of Solutions:

  • This compound is soluble in DMSO.[1]

  • For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]

  • Always prepare solutions in a certified chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed container labeled "Hazardous Chemical Waste." This includes contaminated gloves, bench paper, and pipette tips.
Liquid Waste Collect in a sealed, leak-proof container labeled "Hazardous Chemical Waste." Do not mix with other waste streams unless compatibility is confirmed.
Sharps Dispose of in a designated sharps container for chemical contaminants.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][3][4]

Experimental Protocols and Signaling Pathway

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a research setting.

ML162_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive this compound Powder store_powder Store at -20°C receive->store_powder prepare_stock Prepare Stock Solution in Fume Hood store_powder->prepare_stock store_solution Store Aliquots at -80°C prepare_stock->store_solution thaw Thaw Aliquot store_solution->thaw treat_cells Treat Cells/Animals thaw->treat_cells data_acq Data Acquisition treat_cells->data_acq collect_solid Collect Solid Waste treat_cells->collect_solid collect_liquid Collect Liquid Waste treat_cells->collect_liquid dispose Dispose as Hazardous Waste collect_solid->dispose collect_liquid->dispose

Standard laboratory workflow for handling this compound.
This compound Signaling Pathway in Ferroptosis

This compound is known to induce ferroptosis, a form of iron-dependent programmed cell death. It was initially identified as a direct inhibitor of Glutathione Peroxidase 4 (GPX4).[1] GPX4 is a key enzyme that detoxifies lipid peroxides. By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering cell death.

More recent studies suggest that this compound may also inhibit Thioredoxin Reductase 1 (TXNRD1), another important selenoenzyme involved in cellular redox control.[5][6] The dual inhibition of both GPX4 and TXNRD1 could contribute to its potent ferroptosis-inducing activity.

Ferroptosis_Pathway This compound This compound GPX4 GPX4 This compound->GPX4 Inhibits TXNRD1 TXNRD1 This compound->TXNRD1 Inhibits Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Reduces TXNRD1->Lipid_ROS Reduces (Indirectly) Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

This compound induces ferroptosis by inhibiting GPX4 and potentially TXNRD1.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML162
Reactant of Route 2
Reactant of Route 2
ML162

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.